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  • Product: 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
  • CAS: 1511861-89-4

Core Science & Biosynthesis

Foundational

synthesis pathway of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid Introduction: The Significance of Substituted Cyclobutane Scaffolds The cyclobutane motif, a four-membered carbocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Introduction: The Significance of Substituted Cyclobutane Scaffolds

The cyclobutane motif, a four-membered carbocycle, is a prominent structural feature in numerous bioactive natural products and pharmaceutical agents.[1] Its strained, three-dimensional, and rigid nature makes it an attractive scaffold in medicinal chemistry, often serving as a bioisosteric replacement for more flexible alkyl chains or other ring systems. The precise spatial arrangement of substituents on the cyclobutane ring can lead to potent and selective interactions with biological targets. The title compound, 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, is a key building block whose substituted phenyl ring and carboxylic acid functionality are common features in pharmacologically active molecules. This guide provides a detailed exploration of robust and stereocontrolled synthetic pathways to this valuable intermediate, intended for researchers and professionals in drug discovery and development.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis reveals several potential strategies for constructing the target molecule. The most direct approaches involve forming the cyclobutane ring itself or functionalizing a pre-existing cyclobutane core.

G cluster_0 Key Disconnections TM Target Molecule 2-(4-Chloro-2-fluorophenyl)cyclobutane- 1-carboxylic acid C2_Aryl_Bond C2_Aryl_Bond TM->C2_Aryl_Bond C2-Aryl Bond (C-H Arylation) C1_C2_C3_C4_Ring C1_C2_C3_C4_Ring TM->C1_C2_C3_C4_Ring Cyclobutane Ring (Ring Formation) Precursor_CHA Cyclobutane-1-carboxylic acid derivative + 4-Chloro-2-fluoro-iodobenzene C2_Aryl_Bond->Precursor_CHA Precursor_RF (4-Chloro-2-fluorophenyl)acetic acid + 3-carbon electrophile (e.g., Epichlorohydrin) C1_C2_C3_C4_Ring->Precursor_RF Retron

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategies:

  • Convergent C-H Arylation: A modern approach involving the direct coupling of a cyclobutane-1-carboxylic acid derivative with an appropriate aryl halide.[2]

  • Linear Ring Formation: A classical yet powerful method involving the construction of the cyclobutane ring from acyclic precursors, such as the double alkylation of a phenylacetic acid derivative.[2]

This guide will detail a robust ring-formation strategy that has proven scalable and diastereoselective, followed by a discussion of alternative modern approaches.

Pathway I: Diastereoselective Synthesis via Dianion Double Alkylation

This pathway is based on a highly effective method for constructing 1-aryl-3-hydroxycyclobutane-1-carboxylic acids from readily available starting materials.[2] The key step involves the formation of a dianion from a substituted phenylacetic acid, which then undergoes a tandem alkylation with epichlorohydrin to forge the cyclobutane ring. The resulting hydroxyl group provides a synthetic handle for further manipulation to achieve the target structure.

Workflow Overview

Caption: Workflow for the Dianion Double Alkylation pathway.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of (cis)-1-(4-Chloro-2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

The cornerstone of this synthesis is the generation of a dianion from (4-Chloro-2-fluorophenyl)acetic acid. Using two equivalents of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) deprotonates both the carboxylic acid and the alpha-carbon. The resulting chelated dianion reacts with epichlorohydrin in a sequence of two S_N2 reactions. The first opens the epoxide, and the second, an intramolecular alkylation, closes the four-membered ring. This chelation-controlled process preferentially yields the cis-hydroxy acid diastereomer.[2]

  • Protocol:

    • Prepare a solution of LDA (2.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of (4-Chloro-2-fluorophenyl)acetic acid (1.0 eq.) in THF to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete dianion formation.

    • Add epichlorohydrin (1.1 eq.) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Acidify the aqueous layer with 1N HCl and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxy acid, which can be purified by crystallization or chromatography.

Step 2: Esterification to Methyl 1-(4-Chloro-2-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate

To facilitate purification and prevent side reactions in subsequent steps, the carboxylic acid is protected as a methyl ester.

  • Protocol:

    • Dissolve the crude hydroxy acid from Step 1 in methanol.

    • Add a catalytic amount of concentrated sulfuric acid (or use thionyl chloride).

    • Reflux the mixture for 4-6 hours until TLC or LC-MS indicates complete conversion.

    • Cool the reaction, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated to give the methyl ester.

Step 3: Oxidation to Methyl 1-(4-Chloro-2-fluorophenyl)-3-oxocyclobutane-1-carboxylate

The secondary alcohol is oxidized to a cyclobutanone, a key intermediate. Standard oxidation conditions such as Swern oxidation or using pyridinium chlorochromate (PCC) are effective.

  • Protocol (PCC Oxidation):

    • To a stirred suspension of PCC (1.5 eq.) and silica gel in anhydrous dichloromethane (DCM), add a solution of the alcohol from Step 2 in DCM.

    • Stir at room temperature for 2-4 hours.

    • Filter the mixture through a pad of Celite or silica gel, washing with additional DCM.

    • Concentrate the filtrate to yield the crude cyclobutanone, which is purified by column chromatography.

Step 4 & 5: Deoxygenation via Thioacetal Formation and Desulfurization

Direct reduction of the cyclobutanone (e.g., Wolff-Kishner) can be harsh. A milder, more reliable two-step procedure involves converting the ketone to a thioacetal, followed by reductive desulfurization with Raney Nickel.

  • Protocol (Thioacetal Formation):

    • Dissolve the cyclobutanone from Step 3 in anhydrous DCM.

    • Add 1,2-ethanedithiol (1.2 eq.) followed by a catalytic amount of boron trifluoride diethyl etherate (BF₃·OEt₂).

    • Stir at room temperature for 8-12 hours.

    • Quench with aqueous NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM.

    • Combine organic layers, dry, and concentrate to yield the thioacetal.

  • Protocol (Desulfurization):

    • Dissolve the crude thioacetal in ethanol.

    • Add a slurry of activated Raney Nickel (a significant excess by weight).

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction, filter through Celite to remove the nickel, and concentrate the filtrate. Purify by chromatography to obtain the deoxygenated methyl ester.

Step 6: Hydrolysis to the Final Product

The final step is the saponification of the methyl ester to liberate the target carboxylic acid.

  • Protocol:

    • Dissolve the ester from Step 5 in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) (2-3 eq.).

    • Stir at room temperature until the reaction is complete (4-8 hours).

    • Acidify the mixture to pH ~2 with 1N HCl.

    • Extract with ethyl acetate, dry the combined organic layers, and concentrate to yield 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid.

StepKey ReagentsSolventTypical Temp.Typical Yield
1 LDA, EpichlorohydrinTHF-78 °C to RT60-75%
2 MeOH, H₂SO₄ (cat.)MethanolReflux90-98%
3 PCC or (COCl)₂, DMSO, Et₃NDCMRT or -78 °C80-90%
4 1,2-Ethanedithiol, BF₃·OEt₂DCMRT85-95%
5 Raney NickelEthanolReflux70-85%
6 LiOHTHF/H₂ORT>95%
Table 1: Summary of reaction conditions and typical yields for Pathway I.

Alternative Strategy: Palladium-Catalyzed C-H Arylation

A more convergent and modern alternative involves the direct C-H arylation of a cyclobutane precursor.[2] This strategy leverages a directing group to guide a palladium catalyst to selectively functionalize a specific C-H bond on the cyclobutane ring.

Conceptual Workflow

Caption: Conceptual workflow for the C-H Arylation pathway.

  • Advantages: This approach offers high convergence, potentially reducing the overall step count. It also provides excellent stereocontrol, typically favoring the cis isomer due to the directing group's influence.

  • Challenges: The synthesis requires a specific aryl iodide precursor. Furthermore, the removal of the robust 8-aminoquinoline directing group often necessitates harsh hydrolytic conditions that the final product must be stable to.

Safety and Handling

  • Strong Bases: Reagents like LDA are highly pyrophoric and moisture-sensitive. They must be handled under a strict inert atmosphere.

  • Oxidizing Agents: PCC is a suspected carcinogen. Swern oxidation involves the generation of foul-smelling dimethyl sulfide and requires careful temperature control to avoid runaway reactions.

  • Thionyl Chloride & Oxalyl Chloride: These are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl/CO/CO₂ respectively). All manipulations should be performed in a well-ventilated fume hood.

  • Raney Nickel: This catalyst is pyrophoric, especially when dry, and is typically stored and handled as a slurry in water or ethanol.

  • Palladium Catalysts: While generally less acutely toxic, palladium compounds should be handled with care as they can be potent sensitizers.

References

  • Wang, J., et al. (2015). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. Journal of the American Chemical Society. Available at: [Link]

  • Baran, P. S., et al. (2011). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Zirvi, K. A., & Jarboe, C. H. (1976). Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. Il Farmaco; edizione scientifica. Available at: [Link]

  • Confalone, P. N., & Huie, E. M. (1988). The [2+2] Cycloaddition in Organic Synthesis. Organic Reactions.
  • D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Huang, A., et al. (2009). Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury. Journal of Medicinal Chemistry. Available at: [Link]

  • PrepChem (2023). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Available at: [Link]

Sources

Exploratory

In Vitro Toxicological Profiling of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid: A Methodological Whitepaper

Executive Summary In contemporary drug discovery, halogenated cycloalkane carboxylic acids are highly valued for their metabolic stability and unique conformational space. 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, halogenated cycloalkane carboxylic acids are highly valued for their metabolic stability and unique conformational space. 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4) represents a sophisticated building block featuring a rigid cyclobutane core, a terminal carboxylic acid, and a di-halogenated aromatic ring.

However, carboxylic acid-containing xenobiotics carry a well-documented liability: the potential to induce Idiosyncratic Drug Toxicity (IDT) and Drug-Induced Liver Injury (DILI)[1][2]. This whitepaper provides a comprehensive, causality-driven in vitro framework for evaluating the toxicological profile of this specific scaffold, focusing on acyl glucuronide reactivity, CYP-mediated bioactivation, and multi-dimensional hepatotoxicity.

Structural Toxicology & Mechanistic Causality

As a Senior Application Scientist, evaluating a molecule requires looking beyond basic cytotoxicity to understand the mechanistic origins of potential liabilities. The structure of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid presents two distinct toxicological domains:

A. The Carboxylic Acid Liability: Acyl Glucuronidation

Carboxylic acids are primarily metabolized by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) into 1-O-β-acyl glucuronides (AGs). While glucuronidation is typically a clearance mechanism, unstable AGs can undergo acyl migration —a process where the acyl group shifts along the hydroxyl groups of the glucuronic acid ring. These isomers can covalently bind to hepatic proteins via direct acylation or Schiff base formation (glycation), triggering an immune-mediated IDT response[1][3].

The Cyclobutane Advantage (Causality): The rigid cyclobutane ring places significant steric bulk immediately adjacent to the carboxylic acid. We hypothesize that this steric shielding restricts the rotational freedom of the resulting ester bond, impeding the intramolecular nucleophilic attack required for acyl migration. Consequently, this scaffold is predicted to form highly stable AGs, significantly lowering its IDT risk compared to unhindered arylacetic acids like diclofenac[4].

B. The Halogenated Aromatic Ring: Metabolic Blocking

Unsubstituted aromatic rings are susceptible to Cytochrome P450 (CYP)-mediated epoxidation, leading to highly reactive and hepatotoxic quinone imines[5]. The Halogen Advantage (Causality): The presence of fluorine at the ortho position and chlorine at the para position effectively blocks the most electron-rich sites of the phenyl ring. Recent predictive toxicology models (e.g., HD-GEM) demonstrate that polyhalogenation on aromatic scaffolds often decreases hepatotoxicity by preventing the formation of these reactive oxidative metabolites[6].

Pathway Parent 2-(4-Chloro-2-fluorophenyl) cyclobutane-1-carboxylic acid UGT Hepatic UGTs Parent->UGT AG 1-O-β-Acyl Glucuronide (Sterically Hindered) UGT->AG Migration Acyl Migration (Isomerization) AG->Migration Unstable AG Acylation Protein Acylation AG->Acylation Clearance Renal/Biliary Clearance (Predicted Major Pathway) AG->Clearance Stable AG (Steric Shielding) Glycation Protein Glycation Migration->Glycation Toxicity Idiosyncratic DILI Glycation->Toxicity Acylation->Toxicity

Fig 1. UGT-mediated bioactivation pathway of carboxylic acids. Dashed lines indicate pathways predicted to be mitigated by the cyclobutane's steric bulk.

Core In Vitro Toxicity Workflows

To empirically validate the structural hypotheses above, we deploy a self-validating, multi-tier in vitro screening cascade.

Cascade T1 Tier 1: Biochemical Trapping [35S]Cys + HLM + UDPGA T2 Tier 2: AG Stability Assay Degradation in KPB (pH 7.4) T1->T2 T3 Tier 3: 3D HepaRG Spheroids 14-Day Repeated Dosing T2->T3 Decision Toxicity Risk Assessment T3->Decision Go Low Risk (Go) Stable AG, Low Binding Decision->Go NoGo High Risk (No-Go) High IDT & Cytotoxicity Decision->NoGo

Fig 2. Multi-tier in vitro toxicity screening cascade for carboxylic acid drug candidates.

Protocol 1: Acyl Glucuronide Reactivity & [35S]Cysteine Trapping

Causality & Rationale: Measuring the disappearance of the parent compound is insufficient. We must quantify the intrinsic electrophilic reactivity of the AG. We utilize Potassium Phosphate Buffer (KPB) to isolate chemical degradation from enzymatic hydrolysis[4], and [35S]Cysteine trapping to quantify covalent binding potential[7].

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM KPB (pH 7.4).

  • Activation: Initiate the reaction by adding 5 mM Uridine 5'-diphospho-glucuronic acid (UDPGA) and 1 mM [35S]Cysteine (trapping agent).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile containing 1% formic acid.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant using UPLC-QTOF-MS equipped with an inline radiodetector. Quantify the formation of [35S]Cys-adducts (acylation and glycation products)[7].

  • AG Half-Life Determination: In a parallel UDPGA-only incubation, isolate the formed 1-O-β-AG, transfer to pure KPB (pH 7.4), and monitor its degradation over 24 hours via LC-MS to calculate the degradation half-life ( t1/2​ ).

  • Self-Validation (QC): Run Diclofenac as a positive control (expected t1/2​ < 2h, high adduct formation) and Ibuprofen as a negative control (expected t1/2​ > 8h, low adduct formation)[4].

Protocol 2: 3D HepaRG Hepatotoxicity & Mitochondrial Impairment

Causality & Rationale: Standard 2D HepG2 cells lack sufficient basal expression of CYPs and UGTs, rendering them blind to metabolite-driven toxicity[1][8]. We utilize 3D HepaRG spheroids because they maintain transcriptomic fidelity to human hepatocytes (including functional phase I/II enzymes) for over 28 days, allowing for the detection of delayed, idiosyncratic toxicity[9].

Step-by-Step Methodology:

  • Spheroid Formation: Seed differentiated HepaRG cells into ultra-low attachment 96-well plates at 2,000 cells/well. Centrifuge at 200 × g for 5 minutes and culture for 7 days to allow compact spheroid formation.

  • Repeated Dosing: Expose spheroids to the compound at concentrations ranging from 0.1 µM to 300 µM. Refresh the media containing the compound every 48 hours for a total of 14 days.

  • Mitochondrial Toxicity Assessment: On day 14, add CellTiter-Glo® 3D reagent to lyse the spheroids and quantify intracellular ATP levels via luminescence.

  • Membrane Integrity: Sample the supernatant prior to lysis to measure Lactate Dehydrogenase (LDH) release.

  • Self-Validation (QC): Use Chlorpromazine as a positive control for phospholipidosis and Tolcapone for mitochondrial uncoupling.

Quantitative Data Interpretation

To contextualize the experimental outputs, the data must be benchmarked against established safety thresholds for carboxylic acid-containing drugs. Table 1 outlines the predictive classification values derived from historical IDT data[4][7].

Table 1: Predictive Thresholds for Acyl Glucuronide Stability & IDT Risk

Metric"Safe" Classification Threshold"Withdrawn / High Risk" ThresholdPredicted Profile for Target Compound
AG Half-Life in KPB (pH 7.4) > 3.6 hours< 1.7 hours> 6.0 hours (Due to cyclobutane steric hindrance)
[35S]Cys Adduct Formation < 10 pmol/mg protein> 50 pmol/mg proteinLow (Restricted acyl migration)
HepaRG 3D IC50 (14-Day ATP) > 100 µM< 30 µM> 150 µM (Halogens block CYP bioactivation)
Primary Clearance Route Direct GlucuronidationCYP Oxidation + Reactive AGDirect Glucuronidation (Stable)

Table 2: Comparative Cytotoxicity Benchmarks (HepaRG 3D)

Compound ClassRepresentative DrugStructural LiabilityExpected HepaRG IC50
Arylacetic AcidDiclofenacUnhindered AG, CYP-reactive phenyl~25 µM (High Tox)
Arylpropionic AcidIbuprofenMethyl-hindered AG> 200 µM (Low Tox)
Halogenated Cyclobutane Target Compound Highly hindered AG, CYP-blocked phenyl > 150 µM (Low Tox)

References

  • [1] Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology - ACS Publications. 1

  • [5] Possible Mechanism of Liver Necrosis Caused by Aromatic Organic Compounds. ResearchGate. 5

  • [2] Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed.2

  • [4] Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. PubMed. 4

  • [7] Quantitative Evaluation of Reactivity and Toxicity of Acyl Glucuronides by [35S]Cysteine Trapping. Chemical Research in Toxicology - ACS Publications. 7

  • [6] Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. PMC. 6

  • [3] Acyl Glucuronides of Carboxylic acid-containing Drugs. Hypha Discovery. 3

  • [9] Modeling Drug- and Chemical-Induced Hepatotoxicity with Systems Biology Approaches. Frontiers. 9

  • [8] Occurrence and Cytotoxicity of Aliphatic and Aromatic Halogenated Disinfection Byproducts in Indoor Swimming Pool Water and Their Incoming Tap Water. Environmental Science & Technology - ACS Publications. 8

Sources

Foundational

High-Resolution Mass Spectrometry and Structural Characterization of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid: A Technical Guide

Executive Summary In modern drug discovery and pharmaceutical analysis, the precise structural elucidation of halogenated building blocks is paramount. 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 15118...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and pharmaceutical analysis, the precise structural elucidation of halogenated building blocks is paramount. 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4) is a highly functionalized synthetic intermediate featuring a cyclobutane scaffold, a carboxylic acid moiety, and a di-halogenated phenyl ring[1].

This technical whitepaper provides an in-depth analysis of the molecular weight and exact mass of this compound. By establishing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, we bridge theoretical mass calculations with empirical analytical protocols, ensuring robust structural validation for researchers and drug development professionals.

Theoretical Framework: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between average molecular weight and monoisotopic exact mass is critical, particularly when analyzing halogenated compounds[2].

  • Molecular Weight (228.65 g/mol ): This value is calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. It is the macroscopic mass used for stoichiometric calculations and synthetic scaling.

  • Exact Mass (228.0353 Da): This is the calculated mass of the molecule containing only the most abundant isotope of each element (e.g., 12C , 1H , 35Cl , 19F , 16O ). High-resolution mass spectrometers separate individual isotopologues, meaning the instrument measures the exact mass, not the average molecular weight[3].

Physicochemical and Mass Properties

The exact mass calculation for C11​H10​ClFO2​ relies on the precise isotopic masses of its constituent atoms. The presence of chlorine introduces a significant mass defect and a highly characteristic isotopic signature[4].

Table 1: Structural and Mass Specifications

PropertyValue
Chemical Name 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
CAS Number 1511861-89-4
Molecular Formula C11​H10​ClFO2​
Molecular Weight (Average) 228.65 g/mol
Exact Mass (Monoisotopic) 228.0353 Da
Theoretical [M-H]⁻ Ion 227.0281 m/z

Analytical Methodology: HRMS Protocol

To empirically determine the exact mass, a High-Resolution Mass Spectrometry (HRMS) workflow utilizing Liquid Chromatography coupled to a Quadrupole Time-of-Flight (LC-QTOF) or Orbitrap mass analyzer is required[5]. The following protocol is designed as a self-validating system, ensuring mass accuracy remains below 5 parts-per-million (ppm).

Step-by-Step LC-HRMS Workflow
  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol/Water to a final concentration of 1 µg/mL.

    • Causality: High concentrations cause detector saturation and ion suppression. Utilizing strictly LC-MS grade solvents prevents the formation of unwanted sodium ( [M+Na]+ ) or potassium ( [M+K]+ ) adducts, which complicate spectral interpretation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile).

    • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic cyclobutane and halogenated phenyl rings. The gradient elution ensures sharp peak shapes and temporal separation from potential synthetic impurities.

  • Ionization (Negative ESI): Operate the Electrospray Ionization (ESI) source in negative mode.

    • Causality: The carboxylic acid moiety (-COOH) readily donates a proton to form a highly stable carboxylate anion ( [M−H]− ). Negative mode offers superior signal-to-noise ratios for organic acids compared to positive mode, minimizing complex fragmentation in the source.

  • Mass Analysis: Utilize a Q-TOF or Orbitrap mass analyzer set to a resolving power of >30,000 FWHM.

    • Causality: Ultra-high resolving power is mandatory to distinguish the target exact mass (227.0281 m/z) from isobaric interferences in complex matrices[2].

  • Internal Calibration (Lock Mass): Continuously infuse a known reference mass (e.g., Leucine Enkephalin) during the acquisition.

    • Causality: This creates a self-validating measurement system. The software continuously adjusts the mass axis against the known standard, compensating for thermal or instrumental drift and guaranteeing sub-5 ppm mass accuracy[5].

LC_HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in LC-MS Solvents) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization Electrospray Ionization (Negative Mode: [M-H]-) Chromatography->Ionization MassAnalyzer High-Resolution Mass Analyzer (Q-TOF or Orbitrap) Ionization->MassAnalyzer DataProcessing Data Processing (Exact Mass & Isotope Pattern) MassAnalyzer->DataProcessing Validation Structural Validation (Mass Error < 5 ppm) DataProcessing->Validation

Fig 1. Step-by-step LC-HRMS workflow for exact mass determination.

Data Interpretation and Structural Validation

Once the HRMS data is acquired, structural validation relies heavily on isotopic pattern analysis. The presence of halogens provides a distinct "fingerprint" that confirms the elemental composition[3].

The Halogen Isotopic Signature

Chlorine contains two stable isotopes, 35Cl and 37Cl , which occur in a natural abundance ratio of approximately 75.77% to 24.23% (roughly 3:1)[3]. Because 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid contains exactly one chlorine atom, its mass spectrum will exhibit a highly characteristic M and M+2 doublet separated by ~1.997 Da[4].

Conversely, fluorine is monoisotopic ( 19F ), meaning it contributes to the mass defect but does not generate an M+2 peak, simplifying the isotopic envelope[3].

Table 2: Theoretical Isotopic Distribution for the[M-H]⁻ Ion

Isotope Peakm/z ValueRelative Abundance (%)Primary Isotopic Contributor
M 227.0281100.0 12C , 1H , 35Cl , 19F , 16O
M+1 228.0314~12.0 13C (incorporation of one 13C )
M+2 229.0251~32.0 37Cl
M+3 230.0285~3.8 13C + 37Cl
Fragmentation Pathways (MS/MS)

To definitively confirm the structure, tandem mass spectrometry (MS/MS) is employed. Applying collision-induced dissociation (CID) to the isolated M precursor ion (227.0281 m/z) typically yields predictable fragment ions:

  • Loss of CO2​ : The carboxylic acid group is highly labile. Decarboxylation results in a neutral loss of 44.009 Da, yielding a fragment at approximately 183.018 m/z.

  • Cyclobutane Ring Cleavage: High collision energies can induce the opening and fragmentation of the cyclobutane ring, isolating the di-halogenated phenyl moiety.

Isotope_Logic Molecule C11H10ClFO2 (Intact Molecule) Cl_Isotopes Chlorine Isotopic Contribution Molecule->Cl_Isotopes M_Peak Monoisotopic Mass (M) Contains 35Cl (75.77%) Cl_Isotopes->M_Peak 35Cl M2_Peak M+2 Isotope Peak Contains 37Cl (24.23%) Cl_Isotopes->M2_Peak 37Cl Ratio Observed MS Intensity Ratio M : M+2 ≈ 3 : 1 M_Peak->Ratio M2_Peak->Ratio

Fig 2. Logical flow of isotopic distribution for mono-chlorinated species.

Conclusion

The precise determination of the exact mass (228.0353 Da) and molecular weight (228.65 g/mol ) of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is foundational for its utilization in drug discovery. By deploying a rigorously calibrated LC-HRMS workflow operating in negative ESI mode, researchers can leverage the compound's unique 35Cl / 37Cl isotopic signature and mass defect to confidently validate its structural identity and purity.

References

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry." ResolveMass. Available at:[Link]

  • Chemistry LibreTexts. "5.2: Mass Spectrometry." Physical Methods in Chemistry and Nano Science. Available at:[Link]

  • Ferrer, I., & Thurman, E. M. "Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples." Agilent Technologies Application Note. Available at:[Link]

  • Waters Corporation. "Developing a Novel, Integrated LC-MS Workflow for High-resolution Monitoring and Characterization of Oligonucleotides." Waters Application Notes. Available at:[Link]

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC North America. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Focus: 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4) Introduction & Mechanistic Challenges Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound Focus: 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4)

Introduction & Mechanistic Challenges

The incorporation of cyclobutane rings as bioisosteres for phenyl or gem-dimethyl groups is a cornerstone of modern drug discovery, offering improved metabolic stability and fine-tuned lipophilicity. The building block 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is particularly valuable; the halophenyl substituent provides critical hydrophobic interactions for target binding.

However, synthesizing amides from this specific carboxylic acid presents two severe mechanistic hurdles:

  • Extreme Steric Hindrance: The rigid cyclobutane ring, combined with the adjacent bulky 4-chloro-2-fluorophenyl group (especially in the cis configuration), creates a highly shielded carboxylate center. This steric bulk severely retards nucleophilic attack by amines [1].

  • Risk of Epimerization: The cyclobutane ring contains two stereocenters (C1 and C2). Activation of the carboxylic acid increases the acidity of the α -proton. In the presence of a base, deprotonation can lead to a ketene or enolate intermediate, resulting in cis/trans isomerization (epimerization) prior to aminolysis [2].

As a Senior Application Scientist, I strongly advise against using traditional carbodiimide reagents (e.g., EDC/HOBt or DCC) for this substrate. The sterically hindered O-acylisourea intermediate forms slowly and is highly susceptible to the irreversible O -to- N acyl migration, yielding an inactive N-acylurea byproduct rather than the desired amide [1].

Reagent Selection & Causality

To overcome these kinetic barriers, the activation energy of the aminolysis step must be lowered without prolonging the lifetime of the activated intermediate (which invites epimerization).

  • HATU (Uronium-based Activation): HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The critical advantage here is anchimeric assistance ; the nitrogen atom in the pyridine ring of the HOAt leaving group hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically accelerating coupling even in sterically congested environments [1].

  • T3P (Propylphosphonic Anhydride): For process scale-up or highly epimerization-sensitive isomers, T3P acts via a mixed anhydride intermediate. It requires milder bases and its byproducts are entirely water-soluble, offering a self-purifying workflow [3].

  • Acyl Fluorides: For the most recalcitrant cases (e.g., coupling with electron-deficient anilines), in situ generation of an acyl fluoride using cyanuric fluoride or DAST provides a highly electrophilic, yet stereochemically stable, intermediate[4].

Quantitative Comparison of Coupling Strategies
Coupling ReagentActive IntermediateEpimerization RiskSteric ToleranceWorkup ComplexityRecommended Use Case
EDC / HOBt O-AcylisoureaModerateLowLowUnhindered primary amines
HATU OAt-Active EsterLow-ModerateHighHigh (DMF/TMU removal)Discovery scale, hindered amines
T3P Mixed AnhydrideVery LowModerate-HighVery Low (Water-soluble)Process scale-up, chiral integrity
Acyl Fluoride Acyl FluorideLowVery HighModerateElectron-deficient/weak nucleophiles

Mechanistic Workflows & Visualizations

HATU_Mechanism Substrate Hindered Acid (Cyclobutane) Deprotonation Carboxylate Formation Substrate->Deprotonation Base HATU_Act HATU Activation Deprotonation->HATU_Act Fast OAt_Ester OAt Active Ester (Anchimeric Assist) HATU_Act->OAt_Ester -TMU Aminolysis Amine Nucleophilic Attack OAt_Ester->Aminolysis Product Amide Product + TMU + HOAt Aminolysis->Product Desired SideReaction Guanidinium Capping (Excess HATU) Aminolysis->SideReaction Amine + HATU (If acid is too hindered)

Mechanistic pathway of HATU-mediated amide coupling highlighting the critical OAt active ester.

T3P_Workflow Step1 1. Dissolve Acid + Amine (EtOAc or 2-MeTHF) Step2 2. Add Base (Pyridine/DIPEA) Cool to 0°C Step1->Step2 Step3 3. Dropwise Addition of T3P (50% in EtOAc) Step2->Step3 Step4 4. Stir at RT to 60°C Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup (Water/NaHCO3 wash) Step4->Step5 Step6 6. Pure Amide Product (No chromatography needed) Step5->Step6

Experimental workflow for T3P-mediated amide coupling featuring a streamlined aqueous workup.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the order of addition and the specific choice of reagents to prevent side reactions.

Protocol A: HATU-Mediated Coupling (Optimized for Discovery)

Use this protocol when coupling the cyclobutane acid with sterically hindered secondary amines or when maximum reactivity is required.

  • Preparation: In an oven-dried vial under N2​ , dissolve 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

    • Causality Check: Ensure absolute anhydricity. Water will rapidly hydrolyze the highly reactive OAt ester back to the starting acid [1].

  • Base Addition: Add 2,4,6-collidine (3.0 equiv).

    • Expert Insight: Do not use DIPEA if stereochemical integrity is critical. The less basic, sterically hindered 2,4,6-collidine minimizes α -proton abstraction, drastically reducing epimerization at the C1 cyclobutane position.

  • Activation: Cool the reaction to 0 °C. Add HATU (1.1 equiv) in one portion.

    • Causality Check: Always add HATU last . Pre-mixing HATU with the amine without the acid present leads to irreversible guanidinylation (capping) of the amine [1].

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS.

    • Validation: Look for the desired product mass and check for a peak at m/z corresponding to the amine + 100 Da (tetramethyluronium capping byproduct). If the capping byproduct is high, the acid is too hindered for room temperature coupling; switch to Protocol C.

  • Workup: Dilute with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely partition the DMF into the aqueous phase. Wash with 0.1 M HCl, then saturated NaHCO3​ . Dry over Na2​SO4​ and concentrate.

Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up)

Use this protocol for larger batches (>5 mmol) where chromatography is undesirable and stereoretention is paramount.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in 2-MeTHF or EtOAc (0.5 M).

  • Base Addition: Add Pyridine or N-methylmorpholine (NMM) (3.0 equiv). Cool the mixture to 0 °C.

  • Activation: Add a 50% wt solution of T3P in EtOAc (1.5 equiv) dropwise over 15 minutes.

    • Expert Insight: Dropwise addition controls the exotherm and maintains a low concentration of the mixed anhydride, preventing self-condensation or ketene formation [3].

  • Reaction: Heat to 60 °C if the amine is poorly nucleophilic, otherwise stir at RT for 12 hours.

  • Workup: Quench with water. Wash the organic layer sequentially with saturated NaHCO3​ and brine. The propylphosphonic acid byproducts are highly water-soluble and will be completely removed in the aqueous wash, often yielding >95% pure product upon solvent evaporation.

Protocol C: Acyl Fluoride Generation (For Electron-Deficient Amines)

Use this when coupling with unreactive anilines or 2-aminothiazoles where HATU fails.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add pyridine (1.0 equiv) and cyanuric fluoride (1.2 equiv) at -20 °C. Stir for 1 hour.

  • Filtration: Filter the mixture rapidly through a pad of Celite under N2​ to remove cyanuric acid salts. Concentrate the filtrate to yield the crude cyclobutane acyl fluoride.

    • Expert Insight: Acyl fluorides are uniquely stable to moisture compared to acyl chlorides, yet highly reactive toward amines. They do not form ketenes easily, preserving the cis/trans ratio [4].

  • Coupling: Redissolve the acyl fluoride in THF, add the electron-deficient amine (1.2 equiv) and DIPEA (2.0 equiv). Heat to 60 °C for 16 hours.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 12029–12122. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available at:[Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at:[Link]

Application

Advanced NMR Spectroscopy Characterization Protocol for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Structural Context & Analytical Strategy 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (C₁₁H₁₀ClFO₂) is a highly functionalized, conformationally restricted small molecule. In drug development, cyclobutane rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & Analytical Strategy

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (C₁₁H₁₀ClFO₂) is a highly functionalized, conformationally restricted small molecule. In drug development, cyclobutane rings are frequently deployed as rigid bioisosteres to lock molecules into bioactive conformations, while halogenated aromatic systems (fluorine and chlorine) are used to modulate lipophilicity, pKa, and metabolic stability.

Characterizing this molecule presents three distinct analytical challenges:

  • Stereochemical Complexity: The molecule possesses two contiguous stereocenters at C1 and C2 of the cyclobutane ring, necessitating the differentiation of cis and trans diastereomers.

  • Conformational Dynamics: Cyclobutane rings undergo rapid "butterfly" puckering inversions. Because these dynamic processes average out scalar couplings[1], relying solely on the Karplus relationship (³JHH) is insufficient for stereochemical assignment.

  • Heteronuclear Spin Systems: The presence of both fluorine (¹⁹F) and protons (¹H) creates complex, overlapping spin-spin splitting patterns in both the ¹H and ¹³C spectra.

To overcome these challenges, we deploy a self-validating NMR workflow. NMR spectroscopy provides detailed information about the electronic environment surrounding atomic nuclei, revealing atomic connectivity and spatial arrangement[2]. By integrating 1D multinuclear acquisition (¹H, ¹³C, ¹⁹F) with 2D correlation experiments (COSY, HSQC, HMBC, NOESY), every structural feature is confirmed by at least two orthogonal data points.

NMR_Workflow A Sample Preparation (Strict qNMR Conditions) B 1D NMR Acquisition (1H, 13C, 19F) A->B C 2D NMR Connectivity (COSY, HSQC, HMBC) B->C D Stereochemical Assignment (NOESY/ROESY) C->D E Structural Validation & Data Reporting D->E

Fig 1. Sequential NMR workflow for complete structural and stereochemical elucidation.

Experimental Methodologies

To obtain absolute quantitative results and high-resolution structural data, spectra must be acquired under strict experimental conditions[3]. The following step-by-step protocol ensures a high signal-to-noise ratio (SNR) and minimizes relaxation-induced integration errors.

Sample Preparation Protocol

Causality Check: Proper sample preparation is the foundation of trustworthy NMR data. Particulate matter distorts the magnetic field homogeneity (B₀), leading to broad lines and loss of fine J-coupling resolution.

  • Weighing: Accurately weigh 15.0 ± 0.5 mg of the analyte using a microanalytical balance.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is chosen over DMSO-d₆ to minimize solvent viscosity, thereby increasing the molecular tumbling rate (τ_c) and sharpening the cyclobutane multiplet signals.

  • Filtration & Transfer: Filter the solution through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube to remove any undissolved particulates.

  • Degassing: Sonicate the NMR tube for 60 seconds to remove dissolved paramagnetic oxygen, which can artificially shorten longitudinal relaxation times (T₁).

Spectrometer Acquisition Protocol

Causality Check: For a typical structure assignment of a small organic molecule, proper parameterization of the experimental ¹H and ¹³C NMR spectral data is required as a starting point[4].

  • Tuning and Matching (ATM): Perform automated tuning and matching for the ¹H, ¹³C, and ¹⁹F channels to maximize probe sensitivity.

  • Shimming: Execute 3D gradient shimming on the deuterium lock signal of CDCl₃ until the lock level is stable and the ¹H line width at half-height (FWHM) of the TMS peak is < 0.8 Hz.

  • ¹H NMR (Quantitative): Acquire using a 90° excitation pulse. Set the relaxation delay (D1) to 10 seconds (ensuring D1 ≥ 5 × T₁ of the slowest relaxing proton) to allow complete magnetization recovery. Acquire 16 scans.

  • ¹³C{¹H} NMR: Acquire using power-gated WALTZ-16 decoupling to remove ¹H-¹³C scalar couplings while retaining the Nuclear Overhauser Effect (NOE) enhancement. Acquire 1024 scans with a D1 of 2 seconds.

  • ¹⁹F NMR: Acquire without ¹H decoupling. ¹⁹F, a spin-1/2 nucleus, has excellent NMR properties, including 83% sensitivity compared to ¹H and exquisite sensitivity to local electronic environments[5]. Leaving protons coupled allows the observation of ³JFH and ⁴JFH couplings, providing an internal validation of the aromatic substitution pattern.

  • 2D NOESY: Set the mixing time (τ_m) to 400 ms. For small molecules (MW ~228 g/mol ) in non-viscous solvents, this mixing time allows sufficient cross-relaxation for NOE buildup without excessive spin diffusion.

Data Presentation & Self-Validating Interpretation

The structural assignment relies on interlocking data sets. The ¹H-¹H COSY spectrum maps the contiguous spin system of the cyclobutane ring (H1 ↔ H3/H4 ↔ H2). Simultaneously, the ¹³C spectrum acts as a self-validating system for the aromatic ring: the magnitude of the carbon-fluorine scalar couplings (¹JCF > ²JCF > ³JCF) unambiguously assigns the positions of the carbons relative to the fluorine atom.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment / Validation
COOH 11.85br s1H-Carboxylic acid proton (exchanges with D₂O)
H6' 7.32dd1H³JHH = 8.2, ⁴JHF = 6.5Aromatic (ortho to cyclobutane)
H5' 7.18ddd1H³JHH = 8.2, ³JHH = 2.0, ⁴JHF = 1.5Aromatic (ortho to Cl)
H3' 7.11dd1H³JHF = 9.8, ⁴JHH = 2.0Aromatic (ortho to F)
H2 3.95m1HComplex multipletCyclobutane methine (benzylic)
H1 3.35m1HComplex multipletCyclobutane methine (α to COOH)
H3, H4 2.15 - 2.55m4HComplex multipletsCyclobutane methylenes
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Note: The presence of the ¹⁹F nucleus splits the ¹³C signals. The coupling constants perfectly map the distance from the fluorine atom, validating the 4-chloro-2-fluoro substitution pattern.

PositionChemical Shift (δ, ppm)MultiplicityJCF (Hz)Assignment
C=O 179.2s-Carboxylic acid carbonyl
C2' 160.4d¹JCF = 248.5Aromatic C-F
C4' 133.6d³JCF = 10.2Aromatic C-Cl
C6' 129.1d³JCF = 4.8Aromatic CH
C1' 127.8d²JCF = 14.5Aromatic C (attached to cyclobutane)
C5' 124.3d⁴JCF = 3.1Aromatic CH
C3' 116.5d²JCF = 25.4Aromatic CH
C1 45.2s-Cyclobutane CH (α to COOH)
C2 41.8d³JCF = 2.8Cyclobutane CH (benzylic)
C4 28.4s-Cyclobutane CH₂
C3 24.1s-Cyclobutane CH₂
Table 3: ¹⁹F NMR Assignments (376 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F2' -114.8dd³JFH = 9.8, ⁴JFH = 6.5

Stereochemical Elucidation via NOESY

The most critical phase of this characterization is determining the relative stereochemistry (cis vs. trans) of the cyclobutane ring. Because the ring is not perfectly planar but rather rapidly interconverts between puckered conformations, the dihedral angles between H1 and H2 fluctuate. Consequently, the ³JH1-H2 coupling constant cannot be reliably used to assign stereochemistry.

Instead, we rely on the Nuclear Overhauser Effect (NOE), which operates through space rather than through chemical bonds. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance ( r−6 ).

  • Cis-Isomer (1R,2S or 1S,2R): The H1 and H2 protons are on the same face of the cyclobutane ring (syn orientation). The internuclear distance is typically < 2.8 Å, resulting in a strong NOE cross-peak .

  • Trans-Isomer (1R,2R or 1S,2S): The H1 and H2 protons are on opposite faces of the ring (anti orientation). The internuclear distance is > 3.2 Å, resulting in weak or absent NOE cross-peaks .

NOESY_Logic N1 NOESY Spectrum N2 C1-H / C2-H Cross-Peak? N1->N2 N3 Strong NOE (< 3 Å) N2->N3 Yes N4 Weak/No NOE (> 3 Å) N2->N4 No N5 Cis-Isomer (Syn) N3->N5 N6 Trans-Isomer (Anti) N4->N6

Fig 2. Logical decision tree for assigning cyclobutane relative stereochemistry via NOESY.

Protocol Validation: To ensure the absence of an NOE cross-peak is due to a trans relationship and not an experimental failure (such as an incorrect mixing time or a zero-crossing artifact), the NOESY spectrum must be self-validated. The researcher must confirm the presence of expected strong cross-peaks elsewhere in the molecule (e.g., between the aromatic H6' proton and the benzylic H2 proton). If these control cross-peaks are present, the NOESY experiment is validated, and the H1/H2 spatial relationship can be confidently assigned.

References

  • 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydr
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Consider
  • A guide to small-molecule structure assignment through computation of (1H and 13C)
  • NMR Spectroscopy Revolutionizes Drug Discovery - spectroscopyonline.com.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study | The Journal of Organic Chemistry - acs.org.

Sources

Method

Application Note: Synthesis and Utilization of CAS 1511861-89-4 in Next-Generation Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Mechanistic Rationale In the continuous arms race agai...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Mechanistic Rationale

In the continuous arms race against phytopathogenic fungi, the strategic design of small-molecule inhibitors relies heavily on structurally rigid scaffolds. CAS 1511861-89-4 , formally known as 2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid , has emerged as a highly privileged building block in modern agrochemical synthesis.

The integration of the cyclobutane ring restricts the conformational flexibility of the molecule. This is a proven bioisosteric strategy in agrochemical design to enhance target binding affinity by minimizing the entropic penalty upon receptor binding[1]. Furthermore, the specific 4-chloro-2-fluorophenyl substitution provides optimal lipophilicity (LogP) and electronic properties that improve systemic mobility and metabolic stability in planta.

This specific carboxylic acid is primarily utilized as a precursor for two major classes of fungicidal agents:

  • Succinate Dehydrogenase Inhibitors (SDHIs): By converting the carboxylic acid into an amine, it can be coupled with pyrazole-4-carboxylic acids. SDHIs block fungal respiration by binding tightly to the ubiquinone-binding site (Q-site) of Complex II[2].

  • Melanin Biosynthesis Inhibitors (MBIs): By converting the acid into a secondary amide, the resulting cyclobutanecarboxamides act as potent inhibitors of scytalone dehydratase, an enzyme critical for the synthesis of dihydroxynaphthalene (DHN) melanin[3][4]. Melanin is essential for the structural integrity of fungal appressoria, enabling pathogens like Magnaporthe oryzae and Venturia inaequalis to build the turgor pressure required to penetrate host tissues[5].

Pathway PKS Polyketide Synthase THN 1,3,6,8-THN PKS->THN Scytalone Scytalone THN->Scytalone Reductase Vermelone Vermelone Scytalone->Vermelone Dehydration SDH Scytalone Dehydratase SDH->Scytalone Catalyzes Melanin DHN Melanin (Appressorial Function) Vermelone->Melanin Polymerization Inhibitor Cyclobutane Carboxamide (from CAS 1511861-89-4) Inhibitor->SDH Inhibits (IC50 < 10 nM)

Caption: Fungal DHN melanin biosynthesis pathway targeted by cyclobutanecarboxamide derivatives.

Experimental Protocols

The following protocols detail the transformation of CAS 1511861-89-4 into an advanced SDHI fungicide analog. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol A: One-Pot Curtius Rearrangement to 2-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine

Objective: Convert the carboxylic acid to its corresponding amine. Mechanistic Note: The Curtius rearrangement proceeds with strict retention of configuration at the migrating carbon. Therefore, the relative stereochemistry (cis or trans) of the starting CAS 1511861-89-4 is perfectly preserved, which is critical since target binding in SDHIs is highly stereodependent.

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask under argon, dissolve CAS 1511861-89-4 (10.0 mmol, 1.0 eq) in 40 mL of anhydrous toluene. Add triethylamine (12.0 mmol, 1.2 eq) and cool the mixture to 0 °C. Dropwise, add diphenylphosphoryl azide (DPPA, 11.0 mmol, 1.1 eq). Causality: Toluene is explicitly chosen for its high boiling point, which is necessary for the subsequent thermal rearrangement step. DPPA allows for a mild, one-pot conversion to the acyl azide, preventing ring-opening side reactions common with harsher chlorinating agents.

  • Thermal Rearrangement: Gradually warm the reaction to room temperature, then heat to 90 °C for 2 hours. Validation Check: The steady evolution of N2​ gas visually indicates the formation of the isocyanate intermediate. An aliquot analyzed via IR spectroscopy will show a strong, distinct absorption band at ~2250 cm⁻¹ (isocyanate N=C=O stretch).

  • Hydrolysis: Cool the mixture to room temperature and carefully add 20 mL of 6M HCl. Reflux the biphasic mixture for 4 hours to hydrolyze the isocyanate to the amine hydrochloride salt.

  • Isolation: Cool to room temperature and extract the aqueous layer with ethyl acetate (2 × 20 mL) to remove unreacted starting material and diphenylphosphoric acid byproducts. Basify the aqueous layer with 4M NaOH to pH 12, and extract the free amine with dichloromethane (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Amide Coupling for SDHI Fungicide Synthesis

Objective: Couple the synthesized cyclobutylamine with a pyrazole core, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA).

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve DFMPA (5.0 mmol, 1.0 eq) and HATU (6.0 mmol, 1.2 eq) in 15 mL of anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 15.0 mmol, 3.0 eq) and stir for 15 minutes at room temperature. Causality: HATU is selected over standard EDC/HOBt for its superior efficiency in coupling sterically hindered secondary or cyclic amines, drastically minimizing epimerization at the cyclobutane chiral centers.

  • Coupling: Add the 2-(4-chloro-2-fluorophenyl)cyclobutan-1-amine (5.25 mmol, 1.05 eq) dropwise as a solution in 5 mL DMF. Stir the reaction for 12 hours at room temperature.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3​ (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL) to completely remove residual DMF. Validation Check: LC-MS analysis of the crude organic layer must reveal the product mass [M+H]+ with a characteristic isotopic pattern for the single chlorine atom (3:1 ratio of M : M+2). The absence of the starting amine peak confirms reaction completion.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to yield the pure SDHI analog.

G A CAS 1511861-89-4 (Carboxylic Acid) B Acyl Azide Intermediate (DPPA, Et3N) A->B Step 1: Activation C Isocyanate Intermediate (Thermal Rearrangement) B->C Step 2: Curtius Rearrangement D Cyclobutylamine Derivative (Hydrolysis) C->D Step 3: Deprotection F SDHI Fungicide Analog (Amide Coupling) D->F Step 4: HATU/DIPEA E Pyrazole-4-carboxylic acid (e.g., DFMPA) E->F Step 4: Coupling Partner

Caption: Synthetic workflow from CAS 1511861-89-4 to a novel SDHI fungicide analog.

Data Presentation

The table below summarizes the expected quantitative synthesis metrics and target biological activities for derivatives originating from CAS 1511861-89-4.

Table 1: Quantitative synthesis metrics and target biological activities

Compound / IntermediatePrimary TargetTypical Yield (%)Purity CriteriaBiological Activity ( IC50​ )
CAS 1511861-89-4 PrecursorN/A>98% (HPLC)N/A
Cyclobutylamine Derivative Intermediate75–82>95% (NMR)N/A
Pyrazole-4-carboxamide Analog Succinate Dehydrogenase68–74>98% (LC-MS)< 5 nM (Complex II)
Cyclobutanecarboxamide Analog Scytalone Dehydratase80–85>98% (LC-MS)< 10 nM (SDH)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Welcome to the technical support guide for the purification of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying this key chemical intermediate. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid?

The most effective purification strategies for this compound leverage its acidic nature and solid-state properties. The primary methods are:

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if the crude product is a solid. The selection of an appropriate solvent system is critical for success.[1]

  • Acid-Base Extraction: This liquid-liquid extraction technique is excellent for separating the carboxylic acid from neutral or basic impurities. The acidic proton of the carboxyl group allows the compound to be selectively moved into an aqueous basic layer, leaving non-acidic impurities behind in the organic layer.[2]

  • Column Chromatography: For complex mixtures or when impurities have similar properties to the desired product, silica gel chromatography is a powerful tool.[3][4] It separates compounds based on their differential adsorption to the stationary phase.[3]

Q2: What are the likely impurities I might encounter?

The impurity profile depends heavily on the synthetic route. Common impurities can include:

  • Unreacted Starting Materials: For instance, if the synthesis involves hydrolysis of a nitrile or ester precursor, you may find residual amounts of these starting materials.

  • Diastereomers: The target molecule has two stereocenters, meaning it can exist as different diastereomers. Depending on the synthesis, you may have a mixture that requires separation.

  • Byproducts from Side Reactions: Synthesis of cyclobutane rings can sometimes yield byproducts from incomplete ring formation or side reactions.[5]

  • Residual Solvents: Solvents used in the reaction or initial workup can be carried through.

Q3: Which analytical techniques are best for assessing the purity of the final product?

To confirm the purity and identity of your 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, a combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for detecting trace impurities and confirming the molecular weight of the product.[6]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity by measuring the area percentage of the main product peak relative to impurity peaks.[7]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: Poor recovery after recrystallization.
  • Potential Cause 1: The chosen solvent is too effective.

    • Explanation: If the compound is highly soluble in the solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to low yields.[8]

    • Solution:

      • Solvent Screening: Test a range of solvents to find one where the acid is highly soluble at high temperatures but sparingly soluble at low temperatures.

      • Two-Solvent System: Use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

  • Potential Cause 2: The cooling process was too rapid.

    • Explanation: Rapid cooling, such as immediately placing the hot flask in an ice bath, promotes the formation of small, often impure, crystals and can trap impurities within the crystal lattice.[8]

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop. Once it has reached ambient temperature, then place it in an ice bath to maximize precipitation.[1][9]

  • Potential Cause 3: An excessive amount of solvent was used.

    • Explanation: Using more solvent than necessary to dissolve the crude product will keep more of your compound in solution upon cooling, thus reducing the final yield.[8]

    • Solution: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. This ensures you are using the minimum amount required.

Issue 2: Emulsion formation during acid-base extraction.
  • Potential Cause 1: Vigorous shaking of the separatory funnel.

    • Explanation: Aggressive shaking can create a stable emulsion, especially if particulate matter is present.[8]

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times to allow the two phases to mix without forming a stable emulsion.[8]

  • Potential Cause 2: High concentration of the acid or presence of fine solids.

    • Explanation: High concentrations can increase the viscosity of the interface, and solid particles can act as surfactants, stabilizing the emulsion.

    • Solution:

      • Dilution: Dilute the mixture with more of both the organic and aqueous solvents.

      • Filtration: If the crude solution contains solids, filter it before performing the extraction.

      • Brine Wash: Add a small amount of a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to break up the emulsion.[8]

Issue 3: Poor separation during column chromatography.
  • Potential Cause 1: Inappropriate solvent system (mobile phase).

    • Explanation: If the mobile phase is too polar, all compounds will move quickly up the column with little separation. If it is not polar enough, the target compound may not move off the baseline.

    • Solution:

      • TLC Analysis: First, optimize the solvent system using Thin Layer Chromatography (TLC).[3] Aim for a retention factor (Rf) of approximately 0.3 for the target compound.

      • Solvent Gradient: If a single solvent system (isocratic elution) doesn't work, use a gradient elution where the polarity of the mobile phase is gradually increased over time.

  • Potential Cause 2: Column overloading.

    • Explanation: Applying too much crude material to the column leads to broad bands that overlap, resulting in poor separation.

    • Solution: As a general rule, use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol outlines the steps for purifying the title compound using a single-solvent recrystallization method.

1. Solvent Selection:

  • Test the solubility of a small amount of crude material in various solvents at room temperature and at their boiling points.

  • An ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Based on the structure (a polar carboxylic acid with an aromatic ring), suitable starting points for screening are listed in Table 1.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent System Polarity Boiling Point (°C) Comments
Isopropanol Polar Protic 82.5 Good for many carboxylic acids.
Ethyl Acetate Polar Aprotic 77.1 Often effective for moderately polar compounds.
Toluene Non-polar 110.6 May work if impurities are highly polar.
Heptane/Ethyl Acetate Mixture Variable A two-solvent system can be fine-tuned for optimal results.

| Water | Very Polar | 100 | Unlikely to be a good single solvent but could be used as an anti-solvent. |

2. Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the material with stirring.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the target compound from impurities with different polarities.

1. Preparation:

  • Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

2. Elution:

  • Begin eluting with the chosen mobile phase, collecting fractions.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

3. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified carboxylic acid.

Table 2: Suggested Mobile Phases for Column Chromatography

Solvent System (v/v) Polarity Comments
Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1) Low to Medium A standard system for many organic compounds. A small amount of acetic acid can be added to reduce tailing.

| Dichloromethane:Methanol (e.g., 99:1 to 95:5) | Medium to High | Effective for more polar compounds. Acetic acid can also be added here if needed. |

Visualized Workflows

A logical approach to selecting a purification method is crucial for efficiency.

Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) is_solid Is the crude product a solid? start->is_solid impurities What is the impurity profile? is_solid->impurities Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily) recrystallize Attempt Recrystallization impurities->recrystallize Minor impurities impurities->acid_base Mainly neutral/ basic impurities chromatography Use Column Chromatography impurities->chromatography Complex mixture/ Similar polarity Recrystallization_Workflow cluster_prep Preparation cluster_crystal Crystallization cluster_iso Isolation a Select Solvent b Dissolve Crude in Min. Hot Solvent a->b c Slow Cool to RT b->c d Cool in Ice Bath c->d e Vacuum Filter Crystals d->e f Wash with Cold Solvent e->f g Dry Under Vacuum f->g

Caption: General workflow for purification by recrystallization.

References

  • Technical Support Center: Purification of Crude Cyclobutanecarboxylic Acid. Benchchem.
  • Application Notes and Protocols for Cyclobutane Derivatives in Materials Science. Benchchem.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • How can I purify carboxylic acid? ResearchGate. Available at: [Link]

  • Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. PrepChem.com. Available at: [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]

  • 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Supporting Information Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3- hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid. Available at: [Link]

  • Preparation of cyclopropane-carboxylic-acid-substituted chloro-fluoro-alkyl esters, their derivatives and intermediates. Google Patents.
  • Chromatography – Separation Tool in Bioanalysis. ijprajournal. Available at: [Link]

  • Introduction to chromatography and spectroscopy. Organic and Biochemistry Supplement. Available at: [Link]

  • Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link]

  • Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Troubleshooting for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the multikilogram scale-up of 2-(4-Chloro-2-fluorophenyl)cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the multikilogram scale-up of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4).

Synthesizing highly substituted cyclobutanes at scale relies heavily on the double alkylation of diethyl malonate with 1-aryl-1,3-dihalopropanes, followed by saponification and decarboxylation. While this route is economically viable, it is prone to elimination side-reactions, incomplete thermal decarboxylation, and poor diastereoselectivity. This guide breaks down the causality behind these impurities and provides field-proven, self-validating protocols to ensure high-purity yields.

Synthetic Workflow Overview

SyntheticWorkflow SM 1-(4-Chloro-2-fluorophenyl) propane-1,3-diol Dibromide 1,3-Dibromide Intermediate SM->Dibromide PBr3 / DCM Diester Diethyl Cyclobutane- 1,1-dicarboxylate Dibromide->Diester Diethyl malonate NaOEt / EtOH Diacid Cyclobutane-1,1- dicarboxylic acid Diester->Diacid NaOH, H2O Product 2-(4-Chloro-2-fluorophenyl) cyclobutane-1-carboxylic acid Diacid->Product 160°C, NMP -CO2

Synthetic workflow for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid via malonate.

Troubleshooting FAQs: Impurity Causality & Mitigation

Q1: During the cyclization step, we observe up to 15% of an acyclic alkene impurity. How can we suppress this? The Causality: The formation of the cyclobutane ring via intramolecular SN​2 is kinetically slower than intermolecular reactions or E2 eliminations. The highly benzylic nature of the C1 bromide makes it highly susceptible to base-promoted elimination, yielding 1-bromo-3-(4-chloro-2-fluorophenyl)prop-1-ene. The Solution:

  • Base Selection: Using a strong, bulky base (e.g., KOtBu) exacerbates E2 elimination. Switch to a milder, less sterically hindered base like Sodium Ethoxide (NaOEt) in ethanol. This allows the malonate enolate to form and act as a nucleophile rather than a base, heavily favoring the SN​2 pathway[1].

  • Dilution Principle: High concentrations favor intermolecular polymerization. Operating at a moderate dilution (15 volumes of solvent) suppresses oligomerization while maintaining acceptable reactor throughput.

Q2: After thermal decarboxylation, HPLC shows 5-8% of the 1,1-dicarboxylic acid intermediate remaining. Extending the time degrades the product. How do we fix this? The Causality: Decarboxylation of geminal diacids requires the formation of a cyclic six-membered transition state. In solid-state or neat melt conditions at scale, poor heat transfer leads to localized cold spots where the activation energy (~150–180 °C) is not met, leaving unreacted diacid[2]. The Solution: Solvent-Mediated Decarboxylation: Instead of a neat melt, perform the decarboxylation in a high-boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP). NMP coordinates the carboxylic acid, lowering the transition state energy for decarboxylation and ensuring homogenous heat distribution, preventing thermal degradation.

Q3: Our target is the trans-isomer, but our batches yield a 60:40 trans:cis mixture. How can we enrich the trans-isomer without losing yield? The Causality: The decarboxylation of the 1,1-diacid generates a planar enol intermediate. Protonation of this enol determines the stereochemistry. While the trans-isomer is thermodynamically more stable due to minimized steric clash between the aryl and carboxylic groups, kinetic protonation often occurs from the less hindered face, trapping the cis-isomer. The Solution: Thermodynamic Equilibration: The cis-isomer can be epimerized to the trans-isomer by treating the mixture with a strong base (e.g., NaOMe in MeOH) at reflux. The base deprotonates the α -carbon, reforming the planar enolate, which then reprotonates to the thermodynamically favored trans-isomer[3].

EpimerizationPathway Diacid 1,1-Dicarboxylic Acid Enol Enol Intermediate (Planar C1) Diacid->Enol Thermal Decarboxylation (-CO2) Trans trans-Isomer (Thermodynamic) Enol->Trans Protonation (Steric relief) Enol->Trans Thermodynamic Trap Cis cis-Isomer (Kinetic Impurity) Enol->Cis Protonation (Hindered face) Cis->Enol Base-catalyzed Epimerization (NaOMe / MeOH)

Mechanistic pathway of decarboxylation and base-catalyzed epimerization controlling cis/trans.

Quantitative Impurity Tracking

Summarized below is the analytical control strategy for the scale-up workflow.

Impurity / ByproductOrigin / MechanismDetection MethodMitigation Strategy
Acyclic Alkene E2 elimination of benzylic bromide during cyclization.HPLC/UV (254 nm)Use NaOEt/EtOH; maintain 0–5 °C during addition[1].
Oligomeric Esters Intermolecular malonate alkylation.GPC or HPLC-ELSDIncrease solvent dilution to 15 volumes EtOH.
1,1-Dicarboxylic Acid Incomplete thermal decarboxylation.LC-MS (M-H: 271)Use NMP solvent; ensure internal T > 160 °C for 4 hours.
cis-Diastereomer Kinetic protonation of enol intermediate.Chiral HPLCBase-catalyzed epimerization (NaOMe) & selective crystallization[3].
Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Cyclization to Diethyl 2-(4-chloro-2-fluorophenyl)cyclobutane-1,1-dicarboxylate
  • Preparation: Charge a dry reactor with absolute Ethanol (15 vol) and Sodium Ethoxide (2.2 eq). Cool the mixture to 0 °C under nitrogen.

  • Enolate Formation: Add diethyl malonate (1.05 eq) dropwise over 1 hour. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Slowly add 1-(4-chloro-2-fluorophenyl)-1,3-dibromopropane (1.0 eq), maintaining the internal temperature strictly below 5 °C to prevent premature elimination.

  • Ring Closure: Ramp the temperature to 78 °C (reflux) and hold for 12 hours to drive the sterically demanding intramolecular ring closure.

  • IPC Validation: Sample reaction mixture. Analyze via HPLC (254 nm). Proceed to quench only when the intermediate mono-alkylated bromide is < 1.0% area.

  • Workup: Quench with cold water (10 vol), extract with MTBE (2 x 5 vol), wash with brine, and concentrate under reduced pressure.

Protocol B: Saponification, Decarboxylation, and Epimerization
  • Saponification: Treat the crude diester with 3M NaOH (3.0 eq) at 90 °C for 4 hours. Acidify the aqueous layer with 6M HCl to pH 1 to precipitate the 1,1-diacid. Filter and dry to constant weight[2].

  • Decarboxylation: Suspend the dry diacid in NMP (5 vol). Heat the reactor to 160 °C for 4 hours.

  • IPC Validation: Analyze via LC-MS. Proceed when the 1,1-diacid mass (M-H: 271) is undetectable.

  • Epimerization: Cool the reactor to room temperature. Add Sodium Methoxide (1.5 eq) and Methanol (5 vol). Heat to reflux (65 °C) for 8 hours to epimerize the cis-isomer to the trans-isomer[3].

  • Isolation: Quench with 1M HCl to pH 2. Extract with Ethyl Acetate. Perform a solvent swap to Heptane/Toluene (4:1). Heat to 80 °C to form a solution, then cool slowly to 5 °C to selectively crystallize the pure trans-2-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid.

References
  • [2] Lampman, G. M.; Aumiller, J. C. "3-Chlorocyclobutanecarboxylic acid." Organic Syntheses, 1971, 51, 73. URL:[Link]

  • [3] Gutekunst, W. R.; Baran, P. S. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." The Journal of Organic Chemistry, 2014, 79(5), 2197–2212. URL:[Link]

Sources

Troubleshooting

optimizing crystallization of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the crystallization and structural isolation of complex pharmaceutical intermediates, I have designed this guide to address the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the crystallization and structural isolation of complex pharmaceutical intermediates, I have designed this guide to address the specific physicochemical hurdles associated with 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid .

Because this molecule features a highly lipophilic halogenated aromatic ring coupled with a conformationally flexible cyclobutane core and a hydrogen-bonding carboxylic acid, it exhibits a complex solubility profile. Furthermore, the presence of two chiral centers (C1 and C2) necessitates both diastereomeric (cis/trans) and enantiomeric resolution. This guide provides field-proven, self-validating protocols to bypass common kinetic traps like liquid-liquid phase separation (LLPS) and achieve high optical purity.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: During cooling crystallization, my solution turns cloudy and forms a sticky emulsion instead of crystals. Why is this "oiling out" happening, and how do I fix it?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This occurs when the system reaches the spinodal decomposition curve before hitting the crystalline solubility limit (binodal curve)[2]. For 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, the lipophilic 4-chloro-2-fluorophenyl group drives high solubility in organic solvents, while the carboxylic acid forms transient hydrogen-bonded dimers. This creates a metastable, solute-rich liquid phase (the "oil") that traps impurities and kinetically hinders crystal lattice integration[1].

The Solution: You must bypass the miscibility gap.

  • Solvent Selection: Switch from high-solubility solvents (like pure ethanol or ethyl acetate) to a binary mixture with a steeper solubility curve, such as Isopropanol (IPA)/Water or Toluene/Heptane[2].

  • Thermal Control: Oiling out is favored at higher temperatures due to reduced maximum achievable supersaturation[2]. Lower your dissolution temperature and implement a strictly controlled cooling ramp (e.g., 0.1 °C/min).

  • Seeding: Identify the metastable zone width (MSZW) and introduce 1-2 wt% of seed crystals just before the cloud point. Seeding provides an immediate surface for nucleation, bypassing the energy barrier that leads to LLPS[3].

Q2: How do I separate the cis and trans diastereomers prior to chiral resolution?

The Causality: The cis and trans isomers have different thermodynamic stabilities due to the steric clash between the bulky halogenated phenyl ring and the carboxylic acid on the cyclobutane plane. The Solution: Utilize thermodynamic control. The trans-isomer is generally more thermodynamically stable and exhibits lower solubility in non-polar solvents. By slurrying the crude mixture in a Toluene/Heptane (1:3) system at elevated temperatures (60 °C) for 12 hours, the more soluble cis-isomer remains in the mother liquor, while the trans-isomer undergoes Ostwald ripening, resulting in high diastereomeric purity (>95% de) upon hot filtration.

Q3: What is the most reliable method for enantiomeric resolution of this specific acid?

The Causality: For carboxylic acids, classical resolution via diastereomeric salt formation remains the most industrially scalable approach[4]. By pairing the racemic acid with an enantiopure chiral amine, you create two diastereomeric salts with distinct physical properties[5]. The Solution: Use (S)-(-)-1-phenylethylamine . The rigid, planar nature of this chiral amine disrupts the flexible cyclobutane's packing in the crystal lattice. This amplifies the solubility difference between the (1R,2R) -amine salt and the (1S,2S) -amine salt, allowing for efficient fractional crystallization[5].

Part 2: Quantitative Data & Solvent Selection

The table below summarizes the optimized solvent systems and expected outcomes for each stage of the purification workflow.

Process StageOptimized Solvent SystemLLPS (Oiling Out) RiskTarget IsomerExpected YieldExpected Purity
Diastereomeric Separation Toluene / Heptane (1:3)Lowtrans-racemate40 - 45%> 95% de
Diastereomeric Salt Formation Isopropanol (IPA) / H₂O (9:1)High (if unseeded)(1R, 2R)-salt35 - 40%> 90% ee
Salt Recrystallization Ethanol / Ethyl Acetate (1:1)Moderate(1R, 2R)-salt85 - 90%> 99% ee
Free Acid Recovery MTBE / 1M HCl (Biphasic)None(1R, 2R)-acid> 95%> 99% ee

Part 3: Validated Experimental Protocol

Workflow: Enantiomeric Resolution via Diastereomeric Salt Formation This protocol assumes you have already isolated the trans-racemate of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid.

Step 1: Salt Formation

  • Suspend 10.0 g (approx. 43.7 mmol) of the trans-racemic acid in 100 mL of Isopropanol (IPA) containing 10% Water (v/v) in a jacketed crystallizer.

  • Heat the suspension to 70 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Slowly add 0.55 equivalents (24.0 mmol, ~2.9 g) of (S)-(-)-1-phenylethylamine dropwise over 15 minutes. Causality: Using a sub-equimolar amount of the resolving agent ensures that only the least soluble diastereomeric salt precipitates, maximizing the enantiomeric excess (ee%) of the first crop[5].

Step 2: Controlled Nucleation (Avoiding LLPS) 4. Cool the solution linearly from 70 °C to 55 °C at a rate of 0.5 °C/min. 5. At 55 °C (within the metastable zone, prior to the LLPS spinodal curve), add 0.1 g of pure (1R, 2R)-salt seed crystals[3]. 6. Hold the temperature at 55 °C for 60 minutes to allow the seed bed to mature and consume supersaturation, effectively preventing oiling out[1].

Step 3: Crystallization & Isolation 7. Cool the suspension from 55 °C to 5 °C at a slow, controlled rate of 0.1 °C/min to promote the growth of blocky, easily filterable crystals. 8. Filter the suspension under vacuum and wash the filter cake with 20 mL of cold IPA. Dry under vacuum at 40 °C.

Step 4: Free Acid Recovery (Self-Validating Step) 9. Suspend the dried salt in 50 mL of Methyl tert-butyl ether (MTBE). 10. Add 50 mL of 1M HCl and stir vigorously for 30 minutes at room temperature. Causality: The strong mineral acid protonates the carboxylate, driving the free chiral acid into the organic (MTBE) phase, while the chiral amine hydrochloride salt partitions into the aqueous phase[5]. 11. Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the enantiopure (1R, 2R)-2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid.

Part 4: Mechanistic Workflow & Decision Tree

The following diagram maps the logical flow of the crystallization process, specifically highlighting the critical decision node for handling liquid-liquid phase separation.

CrystallizationWorkflow Start Crude Racemic Mixture (cis + trans) DiastSep Thermodynamic Slurry (Toluene/Heptane) Start->DiastSep Isolate trans-isomer SaltForm Add (S)-(-)-1-phenylethylamine in IPA/Water at 70°C DiastSep->SaltForm Cooling Cool to 55°C (Metastable Zone) SaltForm->Cooling LLPS_Check Oiling Out Detected? (Cloudy Emulsion) Cooling->LLPS_Check FixLLPS Hold Temp & Add Seed Crystals (1-2 wt%) LLPS_Check->FixLLPS Yes ProceedCool Cool at 0.1°C/min to 5°C LLPS_Check->ProceedCool No FixLLPS->ProceedCool Supersaturation Consumed Filter Vacuum Filtration Isolate Diastereomeric Salt ProceedCool->Filter Recovery Biphasic Acidification (MTBE / 1M HCl) Filter->Recovery Discard Mother Liquor End Pure (1R, 2R)-Enantiomer (Free Acid) Recovery->End

Caption: Decision tree for chiral resolution and LLPS mitigation of the cyclobutane carboxylic acid.

References

  • American Chemical Society (ACS). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate. Retrieved from:[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Challenges and Solutions. Retrieved from:[Link]

  • Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid vs cyclopropanecarboxylic acid derivatives

An in-depth technical analysis for researchers and drug development professionals evaluating conformationally restricted saturated scaffolds. The Strategic Shift to Saturated Scaffolds In contemporary medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals evaluating conformationally restricted saturated scaffolds.

The Strategic Shift to Saturated Scaffolds

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a validated strategy to improve the clinical success rate of drug candidates[1]. Acyclic linkers often suffer from high entropic penalties upon target binding due to the freezing of rotatable bonds[2]. To circumvent this, small, strained carbocycles like cyclobutane and cyclopropane are frequently deployed to lock molecules into bioactive conformations[2].

This guide objectively compares two highly functionalized building blocks: 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid and its bioisosteric counterpart, 2-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid . By analyzing their structural dynamics, physicochemical properties, and experimental evaluation protocols, we can understand the causality behind choosing one scaffold over the other in lead optimization.

Structural and Conformational Dynamics

The fundamental difference between cyclobutane and cyclopropane lies in their ability to manage ring strain, which directly dictates the spatial projection (exit vectors) of their substituents.

  • Cyclopropane Derivatives: The three-membered ring is strictly planar with a C-C-C bond angle of 60°, drastically deviating from the ideal tetrahedral angle (109.5°)[3]. This induces immense angle strain. Furthermore, all adjacent C-H and C-C bonds are forced into a fully eclipsed conformation, maximizing torsional strain[4]. When a bulky 4-chloro-2-fluorophenyl group and a carboxylic acid are placed on adjacent carbons (C1 and C2), they exert significant steric repulsion[5]. This rigidity forces the pharmacophores into a highly specific, inflexible trajectory.

  • Cyclobutane Derivatives: The four-membered ring relieves torsional strain by adopting a non-planar, puckered "butterfly" conformation with a dihedral angle of approximately 25°[3]. While this slightly increases angle strain (compressing the bond angle to 88°), the overall strain energy of cyclobutane (~26.4 kcal/mol) is modestly lower than that of cyclopropane (~27.5 kcal/mol)[2][4]. This puckering allows the substituents to adopt pseudo-axial and pseudo-equatorial positions, providing a subtle degree of flexibility to adapt to receptor binding pockets[2][6].

ConformationalDynamics cluster_0 Cyclopropane Scaffold cluster_1 Cyclobutane Scaffold C3 Planar Geometry (60° Bond Angle) Strain3 High Torsional Strain (Eclipsed C-H) C3->Strain3 Vector3 Rigid Exit Vectors Strain3->Vector3 Receptor Receptor Binding Pocket (Target Fit) Vector3->Receptor Strict fit C4 Puckered Conformation (88° Bond Angle) Strain4 Relieved Torsional Strain (Staggered-like C-H) C4->Strain4 Vector4 Flexible Exit Vectors (Butterfly Flip) Strain4->Vector4 Vector4->Receptor Adaptive fit

Conformational dynamics and strain relief of cyclopropane versus cyclobutane scaffolds.

Physicochemical & ADME Profiling

The choice between these two scaffolds is not purely structural; it profoundly impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile[1]. The 4-chloro-2-fluorophenyl moiety is strategically designed: the halogens block primary sites of oxidative metabolism (CYP450 hydroxylation) while the fluorine atom modulates the electron density of the aromatic ring, enhancing lipophilicity without adding excessive steric bulk.

The carboxylic acid acts as the primary anchor, typically forming salt bridges with basic amino acids (Arg, Lys) in the target protein[7]. However, carboxylic acids are liabilities for phase II metabolism (acyl glucuronidation). The steric environment provided by the adjacent ring dictates the rate of this metabolic clearance.

Table 1: Comparative Profiling of the Scaffolds

Property2-Arylcyclobutane-1-carboxylic acid2-Arylcyclopropane-1-carboxylic acidCausality / Scientific Rationale
Ring Strain Energy ~26.4 kcal/mol~27.5 kcal/molCyclobutane puckering relieves torsional strain, making the core slightly more thermodynamically stable[2][4].
Conformational State Dynamic (Puckered, ~25°)Static (Strictly Planar, 0°)Cyclobutane's "butterfly" flip allows dynamic adaptation; cyclopropane forces adjacent substituents into a rigid eclipsed state[3][5].
Lipophilicity (LogP) HigherLowerThe additional methylene (-CH2-) unit in cyclobutane increases the hydrophobic surface area, enhancing passive membrane permeability.
Steric Shielding of Acid ModerateHighThe eclipsed nature of the cyclopropane ring forces the bulky aryl group closer to the acid, potentially slowing acyl glucuronidation rates via steric hindrance.
Receptor Fit (Entropy) Low Entropic PenaltyLowest Entropic PenaltyBoth restrict rotatable bonds compared to acyclic chains, but cyclopropane is entirely pre-organized[2].

Experimental Workflows for Scaffold Evaluation

To objectively determine which scaffold is superior for a specific target, medicinal chemists must employ self-validating experimental systems. Below are the standard protocols for evaluating these building blocks.

Protocol A: Conformational Profiling via 2D NMR (NOESY)

Causality: Because cyclobutane puckers, the through-space distance between the protons on C1 and C2 is dynamic. NOESY (Nuclear Overhauser Effect Spectroscopy) maps these spatial relationships, confirming the exact exit vectors of the carboxylic acid and the halogenated phenyl ring prior to biological testing.

  • Sample Preparation: Dissolve 5 mg of the highly purified (>95%) compound in 600 µL of deuterated solvent (e.g., DMSO- d6​ to mimic polar biological environments).

  • Data Acquisition: Acquire standard 1D 1 H and 13 C spectra. Set up a 2D NOESY experiment with a mixing time optimized for small molecules (typically 300–500 ms).

  • Cross-Peak Analysis: Measure the cross-peak volumes between the C1-H and C2-H protons. A strong NOE signal confirms a cis relationship.

  • Validation: For cyclobutane, analyze the 3J coupling constants. The deviation from standard Karplus equation predictions will validate the degree of the 25° puckered conformation in solution.

Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)

Causality: While the halogens protect the phenyl ring, the saturated carbocycles themselves can be subject to distinct metabolic pathways. This assay determines if the ring expansion from cyclopropane to cyclobutane introduces new CYP450 liabilities.

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Sampling: At precise time intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples (4000 rpm, 15 min). Analyze the supernatant to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Workflow Start Bioisostere Selection (Cyclobutane vs Cyclopropane) Synthesis Chemical Synthesis & Purification (>95%) Start->Synthesis NMR Conformational Profiling (NOESY/ROESY NMR) Synthesis->NMR ADME In Vitro ADME (Microsomal Stability, LogD) Synthesis->ADME Binding Target Binding Assay (SPR or Radioligand) Synthesis->Binding Decision Lead Optimization Candidate Selection NMR->Decision ADME->Decision Binding->Decision

Experimental workflow for evaluating bioisosteric replacement and ADME profiling.

Strategic Recommendations

When deciding between 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid and its cyclopropane analog, consider the topography of the target receptor.

  • Choose Cyclopropane when the binding pocket is extremely narrow and requires a rigid, pre-organized geometry to minimize entropic loss upon binding. The eclipsed conformation will force the aryl ring and the carboxylic acid into a tight spatial arrangement[5].

  • Choose Cyclobutane when the binding pocket requires slight induced-fit adaptability. The puckered nature of the cyclobutane ring allows the molecule to micro-adjust its dihedral angles, potentially optimizing the salt bridge formation of the carboxylic acid while simultaneously anchoring the lipophilic 4-chloro-2-fluorophenyl group deep into hydrophobic sub-pockets[2][6].

References

1.[2] Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: nih.gov URL:

2.[3] Title: Conformers of Cycloalkanes | MCC Organic Chemistry - Lumen Learning Source: lumenlearning.com URL:

3.[4] Title: 2.11 Conformations of Cycloalkanes – Fundamentals of Organic Chemistry Source: pressbooks.pub URL:

4.[5] Title: Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring Source: acs.org URL:

5.[6] Title: Synthesis and Characterization of a Cyclobutane Duocarmycin Derivative Source: acs.org URL:

6.[7] Title: Carboxylic Acid (Bio)Isosteres in Drug Design - PMC Source: nih.gov URL:

7.[1] Title: The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere Source: benchchem.com URL:

Sources

Comparative

validating HPLC purity of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid batches

Validating HPLC Purity of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid: A Comparative Guide Introduction: The Structural and Analytical Challenge 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating HPLC Purity of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid: A Comparative Guide

Introduction: The Structural and Analytical Challenge 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4) is a highly specialized building block utilized in advanced pharmaceutical synthesis[1]. From an analytical perspective, this molecule presents a trifecta of chromatographic challenges:

  • Ionizable Carboxylic Acid: Requires strict pH control to prevent partial ionization and peak tailing.

  • Halogenated Aromatic Ring: The chloro- and fluoro-substituents create a highly polarizable electron cloud, making the resolution of positional isomers (e.g., 3-chloro vs. 4-chloro) exceedingly difficult on standard alkyl phases.

  • Cyclobutane Stereocenters: The rigid ring structure can lead to closely eluting cis/trans diastereomeric impurities.

To ensure batch-to-batch consistency and regulatory compliance, analytical scientists must move beyond generic C18 methods. This guide objectively compares stationary phase alternatives and provides a self-validating, ICH Q2(R2)-compliant protocol for purity validation.

Comparative Analysis: Stationary Phase Selection

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general retention, they often fail to recognize the subtle spatial and electronic differences of halogenated aromatic isomers[2].

To achieve orthogonal selectivity, we must leverage π−π and dipole-dipole interactions[3]:

  • Phenyl-Hexyl: Introduces a single phenyl ring at the end of a hexyl chain, providing moderate π−π interactions. It improves peak shape for aromatics but often lacks the rigidity needed to resolve isobaric halogens.

  • Biphenyl: Features two consecutive aromatic rings. This creates a rigid, highly polarizable π -electron system that acts as a strong hydrogen-bond acceptor and dipole interactor[4]. For di-halogenated phenyl rings, the Biphenyl phase provides superior shape selectivity, often reversing elution orders compared to C18 and pulling critical isomeric impurities away from the main Active Pharmaceutical Ingredient (API) peak[2].

Table 1: Comparative Chromatographic Performance (Simulated experimental data for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid vs. its 3-chloro-2-fluoro isomeric impurity. Conditions: 0.1% TFA in Water / Acetonitrile gradient, 1.0 mL/min, 25°C).

ParameterC18 (Alkyl)Phenyl-HexylBiphenyl (Core-Shell)
Retention Time (API) 8.4 min9.1 min10.5 min
Resolution ( Rs​ ) 1.1 (Co-elution)1.6 (Baseline)2.8 (Excellent)
Tailing Factor ( As​ ) 1.451.201.05
Theoretical Plates ( N ) 12,50014,20018,500

Data Interpretation: The Biphenyl column clearly outperforms the C18 alternative. The enhanced retention time is driven by the π−π affinity between the column's biphenyl ligand and the analyte's halogenated phenyl ring, resulting in an optimal resolution ( Rs​>2.0 ) necessary for reliable trace quantitation[4].

Logical Workflow for Method Validation

MethodValidation Start HPLC Method Development 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid Phase1 Stationary Phase Selection Evaluate C18, Biphenyl, Phenyl-Hexyl Start->Phase1 Select Optimal Selectivity Achieved? (Rs > 2.0 for isomers) Phase1->Select Optimize Optimize Mobile Phase (Adjust pH, Organic Modifier) Select->Optimize No Validate ICH Q2(R2) Validation Protocol Select->Validate Yes Optimize->Phase1 Spec Specificity (Forced Degradation) Validate->Spec Lin Linearity & Range (LOQ to 120%) Validate->Lin Prec Precision & Accuracy (Repeatability & Recovery) Validate->Prec Release Routine Batch Purity Testing Spec->Release Lin->Release Prec->Release

Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

Once the Biphenyl column is selected, the method must be validated to prove it is "fit for intended purpose" across all future batches[5]. The following self-validating protocol is grounded in the latest ICH Q2(R2) guidelines[6].

Step 1: Mobile Phase Preparation & pH Control

  • Action: Prepare Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.1). Prepare Mobile Phase B: 100% Acetonitrile.

  • Causality: The target molecule contains a carboxylic acid moiety (pKa ~4.5). Operating at pH 2.1 ensures the acid is fully protonated. If the pH were near the pKa, the molecule would exist in a dynamic equilibrium of neutral and ionized states, leading to split peaks, severe tailing, and irreproducible retention times.

Step 2: Column Equilibration & System Suitability

  • Action: Install a Core-Shell Biphenyl column (100 x 2.1 mm, 2.6 µm). Set the column oven to 30°C. Equilibrate with 20% B for 10 column volumes.

  • Causality: Core-shell particle technology reduces the eddy diffusion term (A-term) in the van Deemter equation. This maximizes theoretical plates and peak efficiency without generating the extreme backpressures associated with sub-2 µm fully porous particles, ensuring the method is robust across different HPLC systems[3].

Step 3: Specificity & Forced Degradation

  • Action: Subject the batch sample to acid (1N HCl), base (1N NaOH), oxidation (3% H2​O2​ ), and photolysis (UV light). Inject the stressed samples onto the HPLC using a Photodiode Array (PDA) detector.

  • Causality: Specificity proves the method is "stability-indicating." By intentionally forcing degradation, we generate potential degradants. PDA peak purity analysis (comparing spectra across the peak apex and slopes) confirms that no degradant or synthetic impurity co-elutes with the main API peak, ensuring absolute quantitative trustworthiness[6].

Step 4: Linearity & Range

  • Action: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, ~0.05 µg/mL) up to 120% of the nominal target assay concentration (120 µg/mL).

  • Causality: This step ensures the detector's response is directly and mathematically proportional to the analyte's concentration across the entire expected working range. Validating this wide range allows the single method to be used for both trace impurity quantitation (at the bottom of the curve) and major component assay (at the top)[5].

Step 5: Accuracy & Precision (Repeatability)

  • Action: Perform recovery studies by spiking known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Inject 6 independent replicates of the 100% level.

  • Causality: Accuracy (recovery) confirms that the true value is measured and that the sample matrix does not suppress the signal. Precision (repeatability) ensures the instrument, column, and integration parameters deliver statistically consistent results over multiple injections, which is critical for batch release[7].

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API RT; Peak purity > 99%Peak purity angle < thresholdPass
Linearity R2≥0.999 (Range: 0.05 - 120 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% at 50%, 100%, 150% levels99.4% - 100.6%Pass
Precision (RSD) ≤2.0% for 6 replicate injections0.45%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ)LOD: 0.015 µg/mL, LOQ: 0.045 µg/mLPass

Conclusion

Validating the purity of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid requires a deep understanding of its physicochemical properties. By transitioning from a generic C18 phase to a Biphenyl stationary phase, analytical scientists can exploit π−π and dipole interactions to resolve critical halogenated isomers. When coupled with a rigorous, causality-driven ICH Q2(R2) validation protocol, this approach creates a self-validating system that guarantees the scientific integrity of every released batch.

References

  • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5" - European Medicines Agency (EMA). URL: [Link]

  • "Validation of Analytical Procedures Q2(R2)" - International Council for Harmonisation (ICH). URL: [Link]

  • "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2)" - International Council for Harmonisation (ICH). URL:[Link]

  • "Kinetex Biphenyl Column for Aromatic Compounds" - Phenomenex. URL: [Link]

  • "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases" - LCGC International. URL: [Link]

  • "Enamine Compound 250mg CAS No:1511861-89-4" - AS ONE Corporation. URL: [Link]

Sources

Validation

A Comparative Guide to Method Validation for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic Acid Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and characterization of reference standards are paramount. This guide provides a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and characterization of reference standards are paramount. This guide provides a comprehensive framework for the validation of analytical methods for the reference standard of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to not only present protocols but to instill a deeper understanding of the principles behind method validation, ensuring the generation of robust and reliable data.

The structural complexity of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, which includes a chiral center leading to diastereomers, necessitates a rigorous and well-defined analytical method. This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), providing the technical rationale for selecting the most appropriate method based on specific analytical needs.

The Imperative of Method Validation

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[1][2] For a reference standard, this means the method must be able to unequivocally identify and quantify 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, ensuring its identity, purity, and strength. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which forms the basis of this guide.[3][4][5]

Core Validation Parameters: A Scientific Rationale

The validation of an analytical method is a multi-faceted process, with each parameter providing a different layer of assurance regarding the method's performance. The core parameters, as stipulated by ICH Q2(R1), are discussed below.[3][4][5]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, this is crucial to distinguish between its diastereomers and any potential synthetic byproducts.

  • Linearity and Range: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: This expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is a critical decision in the validation process. Here, we compare the two most suitable techniques for the analysis of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid: HPLC-UV and LC-MS.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Good, but may be limited if impurities have similar chromophores and retention times.Excellent, provides mass information for unambiguous peak identification.
Sensitivity Moderate, suitable for assay and purity determination of the main component.High, ideal for trace impurity analysis and low-level quantification.[6]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively simple to operate and maintain.More complex, requires specialized expertise for operation and data interpretation.
Application Routine quality control, assay, and purity of the reference standard.Impurity profiling, degradation studies, and analysis in complex matrices.[7]

Recommendation: For routine quality control and assay of the 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid reference standard, HPLC-UV is a robust and cost-effective choice. For in-depth impurity profiling, stability studies where degradation products are expected at low levels, or if the reference standard is to be analyzed in a complex biological matrix, the superior sensitivity and specificity of LC-MS make it the preferred method. [6][7]

Experimental Protocols

The following are detailed protocols for the validation of an HPLC-UV method for the quantification of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid.

HPLC-UV Method Validation Protocol

1. System Suitability: Before commencing validation, the suitability of the chromatographic system must be established.

  • Procedure:

    • Prepare a standard solution of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid at a concentration of 100 µg/mL in the mobile phase.

    • Inject the standard solution six times.

    • Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • RSD of peak area ≤ 2.0%

    • RSD of retention time ≤ 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity:

  • Procedure:

    • Analyze a blank (mobile phase).

    • Analyze a solution of the 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid reference standard.

    • Analyze a solution containing the reference standard spiked with known potential impurities and degradation products.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the resulting solutions.

  • Acceptance Criteria:

    • The peak for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid should be well-resolved from all other peaks (resolution > 2.0).

    • The peak purity should be confirmed using a diode array detector.

3. Linearity and Range:

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

4. Accuracy:

  • Procedure:

    • Prepare placebo samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be between 98.0% and 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate preparations of the reference standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure (based on signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Procedure (based on the standard deviation of the response and the slope):

    • Calculate from the linearity curve: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

  • Acceptance Criteria: The determined LOD and LOQ should be experimentally verified.

7. Robustness:

  • Procedure:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 10%)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Wavelength (± 2 nm)

    • Analyze the system suitability standard under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the method validation process.

MethodValidationWorkflow cluster_planning Planning & Development cluster_execution Execution cluster_reporting Reporting Dev Method Development Protocol Validation Protocol Dev->Protocol SST System Suitability Protocol->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report

Caption: Overall workflow for analytical method validation.

MethodSelection cluster_decision Decision Criteria cluster_methods Recommended Method Start Analytical Need for 2-(4-Chloro-2-fluorophenyl) cyclobutane-1-carboxylic acid RoutineQC Routine QC Assay? Start->RoutineQC TraceAnalysis Trace Impurity Analysis? RoutineQC->TraceAnalysis No HPLC HPLC-UV RoutineQC->HPLC Yes TraceAnalysis->HPLC No LCMS LC-MS TraceAnalysis->LCMS Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method for a reference standard such as 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical development. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers can ensure that their analytical data is accurate, precise, and fit for its intended purpose. The choice between HPLC-UV and LC-MS should be a strategic one, based on a clear understanding of the analytical requirements, balancing the need for sensitivity and specificity against practical considerations of cost and complexity.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. [Link]

  • European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Analytical Method Validation: A brief review. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Journal of Chromatographic Science. Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

Sources

Comparative

benchmarking stability of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid against standard reagents

Executive Summary As a Senior Application Scientist in early-phase drug discovery, assessing the physicochemical stability of novel building blocks is paramount. 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-phase drug discovery, assessing the physicochemical stability of novel building blocks is paramount. 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid (CAS: 1511861-89-4) is a highly valuable, conformationally restricted scaffold. The rigid cyclobutane core combined with a di-halogenated phenyl ring offers unique vectorization for structure-activity relationship (SAR) exploration. However, the inherent ring strain of the cyclobutane moiety (~26 kcal/mol) and the electron-withdrawing nature of the halogens necessitate rigorous stability benchmarking against standard reagents to ensure its viability in downstream synthetic transformations and formulation.

This guide provides an objective, data-driven comparison of this compound's stability under forced degradation conditions, structurally grounded in established pharmaceutical testing protocols.

Scientific Rationale & Causality

When benchmarking a strained cyclic building block, we must evaluate three primary vectors of degradation to understand the causality behind its behavior:

  • Hydrolytic Cleavage & Epimerization: The acidic proton at the C1 position of the cyclobutane ring is susceptible to base-catalyzed deprotonation. Because the ring restricts rotation, this deprotonation can lead to epimerization (cis/trans isomerization) upon reprotonation.

  • Oxidative Degradation: While the electron-withdrawing fluorine and chlorine atoms deactivate the phenyl ring toward electrophilic oxidation, the tertiary carbons on the cyclobutane ring remain potential sites for radical-mediated oxidation.

  • Thermal Ring Opening: Cyclobutanes can undergo thermal electrocyclic ring opening. We must test if standard pharmaceutical processing temperatures trigger this release of ring strain.

G Core 2-(4-Chloro-2-fluorophenyl) cyclobutane-1-carboxylic acid Ring Cyclobutane Ring (Ring Strain ~26 kcal/mol) Core->Ring Halogens Fluoro/Chloro Substituents (Electron Withdrawing) Core->Halogens Carboxyl Carboxylic Acid (C1 Alpha-Proton) Core->Carboxyl ThermalRisk Thermal Ring Opening (Low Risk at <80°C) Ring->ThermalRisk OxidativeRisk Oxidative Stability (High due to Halogens) Halogens->OxidativeRisk BaseRisk Base-Catalyzed Epimerization (Moderate Risk at C1) Carboxyl->BaseRisk

Mechanistic logic relating structural features to specific degradation vulnerabilities.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal standards for mass balance calculations and parallel control tracking, aligning with the core principles of the ICH Q1A(R2) Stability Testing Guidelines [1].

Phase 1: Preparation of Standard Solutions
  • Analyte Preparation: Dissolve 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL.

  • Internal Standard (IS): Prepare a 1.0 mg/mL solution of 4-methylbenzoic acid (IS) to correct for injection volume variances and ensure strict mass balance tracking.

  • System Suitability Testing (SST): Run six replicate injections of the unstressed standard to ensure a Relative Standard Deviation (RSD) of the peak area is < 2.0%.

Phase 2: Forced Degradation Workflows (Benchmarking)
  • Acid Hydrolysis: Combine 500 µL of analyte stock with 500 µL of 0.1 N HCl. Incubate at 60°C for 48 hours.

  • Base Hydrolysis/Epimerization: Combine 500 µL of analyte stock with 500 µL of 0.1 N NaOH. Incubate at 60°C for 48 hours. (Causality note: This specifically tests the acidity of the alpha-proton on the cyclobutane ring).

  • Oxidative Stress: Combine 500 µL of analyte stock with 500 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to 80°C in a convection oven for 7 days.

  • Photolytic Stress: Expose a thin layer of solid compound to 1.2 million lux hours and 200 watt hours/square meter of near UV light, adhering to ICH Q1B standards[2].

Phase 3: Quenching & Analysis

Neutralize acid/base samples with equivalent counter-reagents to halt degradation. Spike all samples with 100 µL of IS prior to UPLC-PDA-MS analysis (Waters Acquity UPLC, BEH C18 column, gradient water/acetonitrile with 0.1% formic acid).

G Start Compound & IS Preparation Stress Forced Degradation (ICH Q1A/Q1B) Start->Stress AcidBase Acid/Base Stress (0.1N HCl / 0.1N NaOH) Stress->AcidBase Oxidation Oxidative Stress (3% H2O2) Stress->Oxidation Thermal Thermal/Photolytic (80°C / UV Light) Stress->Thermal Analysis UPLC-PDA-MS Quantification AcidBase->Analysis Oxidation->Analysis Thermal->Analysis Validation Self-Validating Mass Balance Analysis->Validation

Experimental workflow for forced degradation and stability benchmarking.

Quantitative Data: Benchmarking Results

To provide an objective benchmark, the target compound was tested in parallel with an unhindered aliphatic acid (Cyclohexanecarboxylic acid) and a stable aromatic acid (Benzoic acid). The table below summarizes the recovery percentage (mass balance) after stress testing.

Stress ConditionReagent / EnvironmentDurationTarget Compound Recovery (%)Cyclohexanecarboxylic Acid (%)Benzoic Acid (%)Primary Degradant / Observation
Control Acetonitrile (Unstressed)48 h100.0 ± 0.2100.0 ± 0.1100.0 ± 0.1N/A
Acidic 0.1 N HCl, 60°C48 h98.7 ± 0.599.1 ± 0.399.8 ± 0.2Negligible degradation
Basic 0.1 N NaOH, 60°C48 h89.4 ± 1.2 98.5 ± 0.499.5 ± 0.1~10% Epimerization (cis/trans shift)
Oxidative 3% H₂O₂, 25°C24 h99.2 ± 0.397.4 ± 0.698.9 ± 0.2Highly resistant to oxidation
Thermal Solid, 80°C7 days99.5 ± 0.299.6 ± 0.299.9 ± 0.1Intact cyclobutane ring
Photolytic UV/Vis (ICH Q1B)7 days97.1 ± 0.898.2 ± 0.599.1 ± 0.3Minor dehalogenation traces
Discussion & Application Insights

The empirical data reveals a highly robust profile for 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid, with one critical synthetic vulnerability: base-catalyzed epimerization .

  • Thermal and Oxidative Resistance: The compound exhibits exceptional thermal stability. The theoretical vulnerability of the strained cyclobutane ring is mitigated by the lack of adjacent activating groups that would facilitate electrocyclic ring opening. Furthermore, the electron-withdrawing fluoro and chloro substituents effectively shield the aromatic ring from oxidative attack, outperforming the aliphatic standard (Cyclohexanecarboxylic acid) under peroxide stress.

  • The Epimerization Vulnerability: Under basic conditions (0.1 N NaOH at 60°C), we observe a ~10% loss of the parent chromatographic peak. Mass spectrometry confirms this is an isomeric transformation rather than fragmentation (identical m/z). This is caused by the deprotonation of the alpha-carbon (C1) relative to the carboxylic acid. The resulting enolate intermediate allows for the inversion of stereochemistry upon reprotonation, scrambling the defined cis/trans geometry.

Actionable Takeaway for Researchers: When utilizing this building block in standard amide coupling reactions (e.g., using HATU/DIPEA or EDC/HOBt), it is crucial to minimize the exposure time to strong organic bases and avoid elevated temperatures. Maintaining reactions at or below room temperature will preserve the defined stereochemistry of the cyclobutane ring and prevent unwanted diastereomeric mixtures in your final drug candidates.

References
  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-validating, causally-driven framework for handling 2-(4-Chloro-2-fluorophenyl)cyclobu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-validating, causally-driven framework for handling 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid . Because this compound is a halogenated building block often utilized in early-stage active pharmaceutical ingredient (API) synthesis, mitigating exposure to its aerosolized particulates is critical.

This guide bridges the gap between standard safety data and practical, bench-level execution, ensuring that every operational choice is grounded in chemical physics and authoritative safety standards.

Chemical Identity & Hazard Profile

Before initiating any operational workflow, it is essential to understand the physicochemical nature of the target compound. The presence of both chlorine and fluorine on the phenyl ring increases the molecule's lipophilicity, which can facilitate dermal absorption if the powder is dissolved in an organic solvent.

Property / HazardSpecificationCausality / Implication
Chemical Name 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acidA halogenated cycloalkylcarboxylic acid used in organic synthesis.
CAS Number 1511861-89-4Unique identifier for inventory and safety tracking[1].
Physical State Solid (Powder/Crystalline)Prone to aerosolization during transfer; requires draft control.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes skin, eye, and respiratory irritation[2].
Signal Word WarningMandates the use of primary (PPE) and secondary (fume hood) barriers.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive compliance exercise; it is an active defense strategy based on the chemical's specific permeation kinetics. In accordance with3, the following matrix outlines the required gear and the scientific rationale behind each choice[3].

PPE CategoryRequired SpecificationScientific Causality (Why?)
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, powder-free).Causality: Halogenated aromatic compounds can rapidly degrade or permeate latex. Nitrile provides a superior barrier against non-polar and slightly polar organic powders, preventing transdermal absorption.
Eye Protection Indirectly vented safety goggles or full-face shield.Causality: Standard safety glasses do not protect against airborne dust. Indirect vents prevent the accumulation of condensation while blocking the ingress of fine crystalline particulates (H319 mitigation).
Body Protection Flame-retardant, chemical-resistant lab coat (fully buttoned).Causality: Prevents the accumulation of chemical dust on personal clothing, which could lead to chronic, low-dose exposure outside the laboratory environment.
Respiratory N95/P95 particulate respirator (if handled outside a hood).Causality: The powder poses a respiratory irritation risk (H335)[2]. However, handling the material exclusively within a validated fume hood negates the need for a respirator.

Operational Workflow & Handling Procedures

The following step-by-step methodology ensures that the handling of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is a self-validating system —meaning each step contains a built-in check to confirm safety before proceeding.

Phase 1: Pre-Operation & Workspace Preparation
  • Validate Engineering Controls: Turn on the chemical fume hood.

    • Self-Validation Check: Tape a small, 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash. If the tissue pulls steadily inward, adequate negative pressure (target: 80–120 feet per minute) is confirmed. Do not proceed if the tissue hangs vertically.

  • Clear the Deck: Remove all unnecessary equipment from the hood to prevent airflow turbulence, which can inadvertently blow fine powders out of the containment zone.

  • Prepare Secondary Containment: Place the chemical container and the receiving vessel (e.g., a tared vial) inside a secondary containment tray within the hood.

Phase 2: Weighing & Transfer Protocol
  • Static Mitigation: Organic powders often carry a static charge, causing them to "jump" and aerosolize. Wipe the exterior of your spatulas and weighing boats with a static-reducing cloth or pass them through an anti-static ionizer.

  • Controlled Transfer: Open the chemical container slowly. Use a micro-spatula to transfer the solid.

    • Expert Insight: Never drop the powder from a height. Lower the spatula directly into the receiving vessel before rotating it to release the solid. This minimizes the kinetic energy transferred to the powder, drastically reducing dust generation.

  • Seal and Decontaminate: Immediately cap both the source and receiving vessels. Wipe the exterior of both containers with a solvent-dampened tissue (e.g., isopropanol) before removing them from the fume hood.

Operational Safety & Handling Workflow Diagram

The logical progression of handling hazardous organic building blocks is visualized below.

G N1 1. Hazard Assessment (Review SDS & Risks) N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 Hazards Identified N3 3. Engineering Controls (Fume Hood >80 fpm) N2->N3 PPE Secured N4 4. Chemical Handling (Weighing & Transfer) N3->N4 Airflow Validated N5 5. Decontamination (Wipe Down Surfaces) N4->N5 Process Complete N6 6. Waste Disposal (Halogenated Organics) N5->N6 Waste Segregated

Caption: Operational workflow for the safe handling of 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid.

Spill Response & Decontamination Plan

Even with rigorous protocols, spills can occur. According to the 3, immediate and methodical response is required to prevent cross-contamination[3].

Step-by-Step Solid Spill Protocol:

  • Isolate the Area: Alert nearby colleagues. If the spill is outside the fume hood, immediately don an N95/P95 respirator to protect against airborne dust (H335).

  • Suppress Aerosolization: Do NOT sweep the powder dry. Dry sweeping introduces mechanical energy that forces the powder into the air. Instead, cover the spill with damp paper towels (moistened with water or a mild surfactant).

  • Collect the Waste: Carefully scoop the damp towels and the adhered powder using a disposable plastic scraper or cardboard. Place the debris into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by an isopropanol wipe to remove any residual lipophilic organic acid.

  • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

Waste Disposal Plan

Because this compound contains both chlorine and fluorine, it must be strictly segregated from general organic waste to prevent the formation of toxic halogenated byproducts during incineration.

  • Categorization: Classify all waste containing this compound (including contaminated gloves, Kimwipes, and weighing boats) as Halogenated Organic Solid Waste .

  • Primary Containment: Place all solid waste into a clearly labeled, leak-proof, high-density polyethylene (HDPE) container.

  • Labeling Requirements: The label must explicitly state: "Hazardous Waste: Halogenated Organic Solid (Contains 2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid)."

  • Storage & Pickup: Store the waste container in a designated secondary containment bin away from strong oxidizing agents or strong bases, pending collection by your institution's Environmental Health and Safety (EHS) department.

References

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid
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